STF-118804

Catalog No.
S548918
CAS No.
894187-61-2
M.F
C25H23N3O4S
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
STF-118804

CAS Number

894187-61-2

Product Name

STF-118804

IUPAC Name

4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29)

InChI Key

DLFCEZOMHBPDGI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C

solubility

Soluble in DMSO, not in water

Synonyms

STF118804; STF 118804; STF118804.

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C

The exact mass of the compound 4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide is 461.14093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

STF-118804 exerts its effects by precisely targeting a key metabolic process in cancer cells. The diagram below illustrates this multi-step mechanism and its downstream consequences.

G STF This compound NAMPT NAMPT Inhibition STF->NAMPT NAD Depletion of NAD+ NAMPT->NAD Glycolysis Impaired Glycolysis NAD->Glycolysis PARP Loss of PARP Activity NAD->PARP ATP Decreased ATP Glycolysis->ATP AMPK AMPK Activation ATP->AMPK Metabolic Metabolic Collapse mTOR mTOR Inhibition AMPK->mTOR Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis DNA Accumulation of DNA Damage PARP->DNA DNA->Apoptosis

This compound mechanism: NAMPT inhibition induces metabolic collapse and DNA damage, leading to apoptosis.

  • Primary Target: this compound is a highly specific and potent inhibitor of NAMPT [1] [2]. This enzyme catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway [3] [4].
  • Key Consequences: Inhibition of NAMPT leads to a rapid and severe depletion of intracellular NAD+ pools [3]. This depletion has two critical downstream effects:
    • Metabolic Collapse: NAD+ is an essential cofactor for glycolysis. Its depletion reduces glucose uptake and lactate excretion, leading to a severe drop in ATP levels and activation of the energy-sensor AMPK, while inhibiting the growth-promoting mTOR pathway [3] [2].
    • DNA Damage and Apoptosis: NAD+ is a crucial substrate for PARP enzymes involved in DNA repair. NAD+ depletion inhibits PARP activity, leading to accumulation of DNA damage, G2/M cell cycle arrest, and ultimately, programmed cell death [3] [5].

Experimental Efficacy Data

This compound has shown potent, nanomolar-range efficacy across a variety of cancer cell lines and in vivo models.

Cancer Type Model System Experimental Readout Potency (IC₅₀/EC₅₀) Key Findings Citation
B-cell Acute Lymphoblastic Leukemia (B-ALL) Human B-ALL cell lines (SEM, MV411, Nalm6, etc.) & primary pediatric ALL samples Cell viability (72-hour assay) Low nanomolar range (e.g., 26 nM in Nalm6 cells) Induces apoptosis without cell cycle arrest; highly potent against MLL-translocated cells. [1] [2]
Pancreatic Ductal Adenocarcinoma (PDAC) PDAC cell lines (Panc-1, PaTu8988t, SU86.86, Panc04.03) Cell viability (MTT assay, 72-hour), colony formation in soft agar Single-digit to low nanomolar range (sensitive lines: Panc-1, PaTu8988t) Reduces glucose uptake, lactate excretion, and ATP levels; activates AMPK; inhibits mTOR. [3]
In Vivo Efficacy (ALL) Orthotopic xenograft mouse model (MV411 cells) Animal survival, tumor burden 25 mg/kg, twice daily, subcutaneous Improves survival and effectively depletes leukemia-initiating cells. [1]
In Vivo Efficacy (Pancreatic Cancer) Orthotopic mouse model (Panc-1 cells) Tumor size/weight (luminescence) 25 mg/kg, intraperitoneal (3 weeks) Reduces tumor growth with no significant toxicity reported. [3]

Key Experimental Protocols

The high-quality data for this compound is generated through standardized, well-established experimental methods.

In Vitro Cell Viability and Proliferation Assays
  • Purpose: To determine the compound's potency in reducing cell viability or growth across various cancer cell lines [1] [3].
  • Typical Protocol:
    • Cell Seeding: Seed cells into 96-well plates at a density of approximately 6x10⁵ cells/mL [1].
    • Compound Treatment: Add this compound in increasing concentrations. A common tested range is up to 10 µM [1].
    • Incubation: Incubate cells at 37°C with 5% CO₂ for a standard duration of 72 hours [1] [2].
    • Viability Measurement: Add a detection reagent (e.g., CellTiter-Blue, WST-1, or MTT) and incubate further. Fluorescence or absorbance is measured using a plate reader [1] [3].
    • Data Analysis: Calculate inhibitory concentration (IC₅₀) values using software such as Prism or CalcuSyn [1].
In Vivo Efficacy Studies
  • Purpose: To evaluate the anti-tumor activity and potential toxicity of this compound in a live animal model [1] [3].
  • Commonly Reported Protocol:
    • Model Generation: Establish an orthotopic xenograft model by implanting human cancer cells (e.g., MV411 for ALL, Panc-1 for pancreatic cancer) into immunodeficient mice [1] [3].
    • Dosing: Administer this compound at a dose of 25 mg/kg [1] [3].
    • Administration:
      • For ALL models: Subcutaneous (s.c.) injection, twice daily [1].
      • For pancreatic cancer models: Intraperitoneal (i.p.) injection, over 3 weeks [3].
    • Endpoints: Monitor key outcomes such as animal survival, tumor burden (via bioluminescence imaging or tumor weight), and markers of target engagement [1] [3].

Formulation and Pharmacological Properties

For preclinical research, proper formulation is critical for in vivo studies.

  • Molecular Formula: C₂₅H₂₃N₃O₄S [1] [2]
  • Molecular Weight: 461.53 g/mol [1] [2]
  • CAS Number: 894187-61-2 [1] [2]
  • Solubility: Highly soluble in DMSO (≥19.1 mg/mL), insoluble in water or ethanol [1] [6].
  • In Vivo Formulations: Validated formulations include [1]:
    • Clear Solution: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.
    • Homogeneous Suspension: In carboxymethylcellulose sodium salt (CMC-Na).

Research Context and Comparison

This compound is part of a broader class of investigational NAMPT inhibitors. It is considered a next-generation inhibitor with high specificity [3] [7]. Other notable NAMPT inhibitors in research and development include FK866, CHS828, OT-82, and KPT-9274 [8] [5] [4].

A key challenge for this drug class has been clinical translation. Early NAMPT inhibitors showed promise but faced issues with toxicity (e.g., thrombocytopenia, gastrointestinal symptoms) and limited efficacy in initial clinical trials [5] [4]. Next-generation inhibitors like this compound and OT-82 aim to improve the therapeutic window through refined chemical structures and potentially better safety profiles [3] [5].

Summary for Researchers

This compound is a powerful and highly specific research tool for investigating NAMPT biology and targeting NAD+-dependent processes in cancer.

  • Key Strength: Its high specificity and low nanomolar potency make it excellent for mechanistic studies in sensitive models, particularly certain leukemias and pancreatic cancers [1] [3].
  • Mechanistic Insight: It effectively uncouples NAMPT inhibition from NAD+ depletion to downstream consequences like metabolic collapse, DNA damage, and apoptosis [3] [5].
  • Research Utility: The well-documented experimental protocols and formulations provide a solid foundation for designing in vitro and in vivo studies to explore the therapeutic potential of NAMPT inhibition, both as a single agent and in combination therapies [1] [3].

References

NAMPT Inhibitor Mechanism of Action: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the in-depth technical guide.

Introduction to NAMPT Biology and NAD Metabolism

Nicotinamide phosphoribosyltransferase (NAMPT) represents a critical metabolic enzyme and a promising therapeutic target in oncology and other disease areas. As the rate-limiting enzyme in the mammalian NAD salvage pathway, NAMPT catalyzes the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), which is subsequently converted to NAD by nicotinamide mononucleotide adenylyltransferase (NMNAT). The central metabolic role of NAD derives from its function as an essential cofactor in numerous redox reactions and as a required substrate for NAD-consuming enzymes such as poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and CD38. These enzymes play crucial roles in DNA repair, epigenetic regulation, calcium signaling, and cellular stress responses [1] [2].

Cancer cells typically exhibit accelerated NAD consumption due to their heightened metabolic demands and increased activity of NAD-consuming enzymes. The half-life of NAD in tumor cells is approximately 1 hour, compared to longer periods in normal cells, creating a dependency on continuous NAD synthesis to maintain viability [1] [2]. Many cancer cells cannot efficiently utilize the de novo pathway from tryptophan or the Preiss-Handler pathway from nicotinic acid due to loss of expression of key enzymes such as nicotinic acid phosphoribosyltransferase (NAPRT1). This metabolic vulnerability renders them particularly dependent on the NAMPT-mediated salvage pathway, providing a therapeutic window for NAMPT inhibition [1] [3].

NAMPT exists in two distinct forms: intracellular NAMPT (iNAMPT), which performs the canonical enzymatic function in NAD biosynthesis, and extracellular NAMPT (eNAMPT), which acts as a cytokine-like protein involved in inflammation and immunoregulation. eNAMPT has been shown to activate Toll-like receptor 4 (TLR4) signaling, leading to NF-κB activation and subsequent production of pro-inflammatory cytokines that may contribute to tumor progression and modulation of the tumor immune microenvironment [2] [3]. The dual nature of NAMPT presents both challenges and opportunities for therapeutic targeting, as inhibitors must be designed to appropriately address both forms depending on the therapeutic context.

Table 1: Key Characteristics of NAMPT Forms

Characteristic Intracellular NAMPT (iNAMPT) Extracellular NAMPT (eNAMPT)
Primary Function NAD biosynthesis via salvage pathway Cytokine-like signaling
Cellular Location Cytoplasm Extracellular space, circulating in blood
Key Interactions Substrates: NAM, PRPP Receptor: TLR4
Role in Cancer Sustains NAD levels for cancer cell metabolism Promotes inflammation, angiogenesis, immune modulation
Therapeutic Targeting Enzyme active site inhibitors Potential antibody-based approaches

NAMPT Inhibitor Mechanisms and Structural Insights

Molecular Mechanisms of Enzyme Inhibition

NAMPT inhibitors function through competitive inhibition at the enzyme's active site, specifically targeting the nicotinamide binding pocket. Structural analyses reveal that most NAMPT inhibitors feature a heterocyclic pharmacophore that mimics the nicotinamide moiety of the natural substrate, enabling these compounds to effectively compete with nicotinamide for binding. Upon binding, these inhibitors form critical hydrogen bonds with key amino acid residues including Asp313, His191, and Ser241, effectively blocking the enzyme's catalytic activity [1] [4]. The inhibition of NAMPT results in rapid depletion of intracellular NAD pools, leading to severe disruption of cellular energy metabolism and inhibition of NAD-dependent processes essential for cancer cell survival.

The molecular events following NAMPT inhibition follow a predictable sequence. Initially, NAD levels decline rapidly, often within hours of inhibitor exposure. This NAD depletion impairs glycolytic capacity and mitochondrial function, reducing ATP production. Consequently, cells experience energy crisis and activation of stress response pathways. The critical downstream effects include disruption of DNA repair mechanisms due to impaired PARP activity, altered gene expression and metabolism due to reduced sirtuin function, and ultimately induction of caspase-dependent apoptosis or other forms of cell death such as oncosis [1] [5]. The dependency of cancer cells on continuous NAD synthesis makes them particularly vulnerable to this sequence of metabolic disruptions.

Structural Biology of Inhibitor Binding

High-resolution crystal structures of NAMPT in complex with various inhibitors have provided invaluable insights into the molecular basis of inhibition. NAMPT functions as a homodimeric enzyme with two identical active sites located at the dimer interface. Each monomer contributes residues to both active sites, creating an extensive binding pocket that accommodates both the nicotinamide analog and the PRPP substrate [6] [4]. The active site can be conceptually divided into three regions: the nicotinamide-binding pocket, a central tunnel, and the PRPP-binding site. Most inhibitors primarily occupy the nicotinamide-binding pocket and extend into the adjacent tunnel, effectively blocking substrate access.

Comparative structural analyses of inhibitor-NAMPT complexes reveal important differences in binding interactions that explain variations in potency. For example, the classic inhibitor FK866 (also known as APO866) forms a critical hydrogen bond with Ser241 and exhibits hydrophobic interactions with Arg349, contributing to its high affinity (IC50 = 1.60 ± 0.32 nM) [4]. In contrast, the inhibitor MS0 lacks interaction with Ser241 and instead forms water-mediated hydrogen bonds with His191 and Val350, resulting in somewhat lower potency (IC50 = 9.08 ± 0.90 nM) [4]. These structural insights guide rational drug design efforts aimed at optimizing inhibitor interactions with key residues to enhance potency and overcome resistance mechanisms.

Table 2: Comparison of Representative NAMPT Inhibitors

Inhibitor Biochemical IC50 Cellular Anti-proliferative IC50 Key Structural Features Development Status
FK866 1.60 ± 0.32 nM 2.21 ± 0.21 nM (HepG2) Pyridyl group; H-bond with Ser241 Phase II clinical trials
CHS828 Not specified Low nanomolar range Cyanoguanidine core Phase I clinical trials
MS0 9.08 ± 0.90 nM 510.01 ± 162.09 nM (HepG2) Thiourea connector; water-mediated H-bonds Preclinical
MS7 0.93 ± 0.29 nM >10 μM (multiple lines) Benzyl-substituted piperazine Preclinical
GNE-618 Sub-nanomolar Not specified Optimized for resistant mutations Preclinical
OT-82 Not specified Not specified Specific for hematological malignancies Preclinical

NAMPT_inhibition_mechanism Figure 1: Mechanism of Action of NAMPT Inhibitors This diagram illustrates the sequential molecular and cellular events following NAMPT inhibition, culminating in cancer cell death. NAMPT_inhibitor NAMPT Inhibitor Binding NAD_depletion NAD+ Pool Depletion NAMPT_inhibitor->NAD_depletion Inhibits salvage pathway Energy_crisis Cellular Energy Crisis (ATP Depletion) NAD_depletion->Energy_crisis Disrupts oxidative phosphorylation Metabolic_disruption Metabolic Pathway Disruption NAD_depletion->Metabolic_disruption Impairs redox reactions DNA_damage DNA Damage Accumulation NAD_depletion->DNA_damage Reduces PARP activity Apoptosis Cell Death Induction (Apoptosis/Oncosis) Energy_crisis->Apoptosis Metabolic_disruption->Apoptosis DNA_damage->Apoptosis

Resistance Mechanisms to NAMPT Inhibitors

Mutation-Based Resistance

The emergence of resistance poses a significant challenge to the clinical efficacy of NAMPT inhibitors. Structural and functional studies have identified specific point mutations in the NAMPT gene that confer resistance by altering the inhibitor binding site while largely preserving enzymatic function. The most frequently encountered mutations occur at glycine 217 (G217), which is located near the inhibitor-binding pocket. Substitutions of this residue with arginine (G217R), alanine (G217A), or valine (G217V) introduce steric hindrance or alter the electrostatic environment, reducing inhibitor binding affinity without completely abrogating catalytic activity [6]. The G217R mutation, in particular, confers broad resistance to multiple inhibitor classes, including FK866, GMX1778, and GNE-618, complicating the development of effective sequential therapies.

A more nuanced resistance mechanism involves mutations at serine 165 (S165), located distal to the active site. Structural analyses reveal that S165F and S165Y mutations cause allosteric effects by unwinding an α-helix that participates in PRPP binding, thereby altering the enzyme's conformational dynamics and reducing inhibitor affinity [6]. Interestingly, these mutations confer differential resistance patterns, with strong resistance to GNE-618 but only moderate resistance to FK866 and GMX1778. This selectivity suggests that the structural determinants of binding vary among inhibitor classes, providing opportunities to develop next-generation compounds that can overcome specific resistance mutations. Additional resistance mechanisms include NAMPT amplification, which increases enzyme expression to overcome competitive inhibition, and dimer interface mutations such as D93del and Q388R that may affect protein stability and function [6].

Metabolic Adaptations and Compensation Pathways

Cancer cells can develop resistance through metabolic reprogramming that bypasses the NAMPT-dependent salvage pathway. The most well-characterized bypass mechanism involves reexpression or upregulation of NAPRT1, enabling cells to utilize the Preiss-Handler pathway for NAD synthesis from nicotinic acid (NA) [6]. This adaptation highlights the importance of patient stratification strategies based on NAPRT1 status in clinical trials of NAMPT inhibitors. Additional compensatory mechanisms include increased expression of nicotinamide riboside kinase (NMRK), which allows cells to utilize extracellular nicotinamide riboside (NR) as an NAD precursor, and enhanced activity of the de novo synthesis pathway from tryptophan in some cellular contexts.

The tumor microenvironment may also contribute to resistance through metabolic cooperation. Studies suggest that stromal cells in the tumor microenvironment can secrete NAD precursors that cancer cells uptake and utilize to bypass NAMPT inhibition. This paracrine rescue mechanism represents a non-cell-autonomous form of resistance that must be considered in therapeutic development. Additionally, cancer cells can develop reduced reliance on NAD-dependent processes through metabolic adaptations such as decreased PARP activity or altered energy metabolism pathways that minimize the impact of NAD depletion. Understanding these diverse resistance mechanisms is crucial for developing rational combination therapies and sequential treatment strategies that can delay or prevent resistance emergence.

NAMPT_resistance Figure 2: Resistance Mechanisms to NAMPT Inhibitors This diagram categorizes the primary resistance mechanisms observed with NAMPT targeted therapies. Resistance NAMPT Inhibitor Resistance Target_mutations Target Mutations Resistance->Target_mutations Metabolic_bypass Metabolic Bypass Resistance->Metabolic_bypass Microenvironment Microenvironment Factors Resistance->Microenvironment G217_mutations G217R/A/V (Steric hindrance) Target_mutations->G217_mutations S165_mutations S165F/Y (Allosteric effects) Target_mutations->S165_mutations Other_mutations D93del, Q388R (Dimer disruption) Target_mutations->Other_mutations NAPRT1 NAPRT1 upregulation (Preiss-Handler pathway) Metabolic_bypass->NAPRT1 NMRK NMRK activation (NR utilization) Metabolic_bypass->NMRK Denovo De novo pathway activation Metabolic_bypass->Denovo Stromal_support Stromal precursor secretion Microenvironment->Stromal_support Paracrine_signaling Paracrine signaling Microenvironment->Paracrine_signaling

Therapeutic Strategies and Development Landscape

Monotherapy Approaches

The development of NAMPT inhibitors as monotherapies has yielded several promising clinical candidates, though challenges remain. First-generation inhibitors including FK866 (APO866), CHS828, and its prodrug GMX1777 demonstrated robust anti-tumor activity in preclinical models but showed limited efficacy in clinical trials, with dose-limiting toxicities such as thrombocytopenia, gastrointestinal toxicity, and potential retinal and cardiac effects [1] [2]. These adverse effects are largely mechanism-based, resulting from NAD depletion in normal tissues, particularly those with high metabolic rates. The narrow therapeutic window observed in early trials prompted the development of improved compounds with better pharmacokinetic properties and enhanced therapeutic indices.

Recent efforts have focused on optimizing inhibitor properties to overcome the limitations of first-generation compounds. Structure-based drug design has yielded inhibitors with improved potency and reduced off-target effects. For example, OT-82 has demonstrated preferential activity in hematological malignancies with an potentially improved safety profile [1]. Additionally, the novel inhibitor MS0 and its optimized analogues represent chemically distinct scaffolds with nanomolar potency, though cellular activity remains challenging due to factors such as poor target engagement in living cells [5] [4]. The disconnect between biochemical potency and cellular efficacy, as observed with MS7 (IC50 = 0.93 nM vs cellular IC50 > 10 μM), highlights the importance of optimizing cellular permeability and target engagement in addition to binding affinity [5].

Rational Combination Strategies

To enhance efficacy and overcome resistance, numerous combination strategies have been explored preclinically and clinically. NAMPT inhibitors show synergistic activity with various chemotherapeutic agents, including fluorouracil in gastric cancer models, bortezomib in multiple myeloma, and platinum-based agents in solid tumors [1] [3]. The mechanistic basis for these synergies often involves exacerbation of metabolic stress or impairment of DNA repair pathways. For instance, NAMPT inhibition depletes NAD required for PARP activity, potentially enhancing the cytotoxicity of DNA-damaging agents. Additionally, the combination of NAMPT inhibitors with NAPRT1 deficiency represents a synthetic lethal approach that can be exploited through patient selection or by combining NAMPT inhibitors with drugs that suppress NAPRT1 expression.

Emerging combination approaches leverage our growing understanding of tumor immunology and the tumor microenvironment. NAMPT inhibitors can modulate the tumor immune microenvironment by reducing NAD levels in tumor-associated immune cells, potentially altering the balance between immunosuppressive and immunostimulatory populations [2] [3]. Preclinical evidence suggests that NAMPT inhibition may enhance the efficacy of immune checkpoint inhibitors by targeting immunosuppressive cell populations, though this approach requires further validation. Additionally, combinations with metabolic inhibitors targeting complementary pathways, such as glycolysis or glutaminolysis, may create synthetic lethal interactions that enhance anti-tumor efficacy while sparing normal tissues.

Emerging Therapeutic Directions

Several innovative approaches are expanding the therapeutic potential of NAMPT targeting beyond traditional small molecule inhibitors. Dual-targeting inhibitors represent a promising strategy to enhance efficacy and overcome resistance. For example, recent work has described the development of PDEδ/NAMPT dual inhibitors that simultaneously target KRAS signaling through PDEδ inhibition and metabolic stress through NAMPT inhibition [7]. These compounds demonstrated superior antitumor efficacy in KRAS-mutant pancreatic cancer models compared to single-target inhibitors, highlighting the potential of polypharmacology approaches in challenging cancer contexts.

Antibody-drug conjugates (ADCs) represent another innovative approach to enhance the therapeutic index of NAMPT inhibitors. By conjugating NAMPT inhibitor warheads to tumor-targeting antibodies, ADCs can theoretically deliver higher drug concentrations to tumor cells while minimizing exposure to normal tissues [1]. Early evidence suggests that NAMPTi-ADCs may overcome the hematological toxicities that limit conventional NAMPT inhibitors, though this approach remains in preclinical development. Additionally, the discovery of NAMPT activators for non-oncological indications highlights the diverse therapeutic potential of targeting this enzyme. Small molecule NAMPT activators such as SBI-797812 and N-PAMs have shown promise in raising NAD levels in models of neurodegenerative disease, chemotherapy-induced peripheral neuropathy, and metabolic disorders, suggesting a broader therapeutic landscape for NAMPT modulation [8] [9].

Experimental Protocols and Methodologies

Biochemical Assays for NAMPT Inhibition

The evaluation of NAMPT inhibitor potency typically begins with biochemical enzyme activity assays using recombinant human NAMPT. A widely employed method is a coupled enzyme assay that measures NAMPT activity through the continuous detection of NAD formation. In this assay, NAMPT catalyzes the formation of NMN from nicotinamide and PRPP, followed by conversion of NMN to NAD by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD is then cyclically reduced and oxidized in the presence of alcohol dehydrogenase and ethanol, allowing for spectrophotometric or fluorometric monitoring of NAD formation [8] [5]. This continuous assay format provides robust measurement of enzyme kinetics and inhibitor IC50 values.

For high-throughput screening applications, a fluorescence-based endpoint assay detecting NMN derivatives may be employed. In this method, the enzymatic product NMN is converted to a fluorescent derivative through reaction with ketone compounds under specific conditions, allowing direct quantification of NAMPT activity [5]. This assay typically exhibits excellent sensitivity and reproducibility, with Z' factors >0.7, making it suitable for large-scale compound screening. For determination of inhibitor binding affinity, isothermal titration calorimetry (ITC) provides direct measurement of binding constants (KD), enthalpy changes (ΔH), and stoichiometry (n), offering insights into the thermodynamic driving forces of inhibitor interactions [5]. These biochemical approaches provide the foundation for characterizing inhibitor potency and mechanism before advancing to cellular assays.

Cellular Target Engagement and Efficacy Assessment

Evaluating NAMPT inhibitor activity in cellular contexts requires assessment of both target engagement and functional consequences. The cellular thermal shift assay (CETSA) has emerged as a powerful method for directly evaluating target engagement in living cells. This technique exploits the principle that ligand binding stabilizes proteins against thermal denaturation. Cells are treated with inhibitors, heated to different temperatures, and the remaining soluble NAMPT is quantified by immunoblotting [5]. CETSA can directly demonstrate cellular target engagement and explain discrepancies between biochemical and cellular potency, as observed with MS7 which showed excellent biochemical activity (IC50 = 0.93 nM) but poor cellular activity due to insufficient target engagement [5].

The functional consequences of NAMPT inhibition are typically assessed through measurement of intracellular NAD levels and cell viability. NAD quantification can be performed using enzymatic, colorimetric, or liquid chromatography-mass spectrometry (LC-MS/MS) methods. For cell viability assessment, the sulforhodamine B (SRB) assay or CCK-8 assay are commonly employed, providing robust measurement of anti-proliferative effects across multiple cancer cell lines [5] [4]. Additionally, mechanisms of cell death can be characterized through annexin V/propidium iodide staining for apoptosis, measurement of ATP depletion, and assessment of reactive oxygen species generation. These cellular assays provide critical information on the functional consequences of NAMPT inhibition and help establish the relationship between NAD depletion and cell death in different cellular contexts.

Table 3: Standard Experimental Protocols for NAMPT Inhibitor Evaluation

Assay Type Key Reagents/Methods Output Parameters Considerations/Limitations
Biochemical NAMPT Activity Recombinant NAMPT, PRPP, nicotinamide, ATP, coupling enzymes IC50, enzyme kinetics May not reflect cellular context
Cellular NAD Measurement NAD extraction kits, LC-MS/MS, enzymatic cycling assays NAD/NADH levels over time Rapid NAD turnover requires careful timing
Anti-proliferative Activity SRB assay, CCK-8 assay, colony formation IC50, GI50 Culture conditions affect baseline NAD
Target Engagement (CETSA) Compound treatment, thermal challenge, NAMPT immunoblotting Thermal shift (ΔTm) Requires specific NAMPT antibody
Binding Affinity (ITC) Purified NAMPT, inhibitor titration KD, ΔH, ΔS, n High protein consumption
Crystal Structure Analysis Protein crystallization, X-ray diffraction Atomic-resolution binding mode Technically challenging

Conclusion and Future Perspectives

The development of NAMPT inhibitors represents a promising approach to targeting cancer metabolism, with several compounds advancing to clinical trials. The mechanistic foundation for this approach is well-established, relying on the dependency of many cancer cells on the NAMPT-mediated NAD salvage pathway to support their elevated metabolic demands and NAD consumption. Structural biology efforts have provided detailed insights into inhibitor binding modes and resistance mechanisms, enabling rational design of improved compounds. However, challenges remain in achieving sufficient therapeutic windows and overcoming inherent and acquired resistance.

Future directions in the NAMPT inhibitor field will likely focus on several key areas. First, biomarker-driven patient selection strategies, particularly based on NAPRT1 status, may enhance therapeutic efficacy by identifying tumors most vulnerable to NAMPT inhibition. Second, the development of novel therapeutic modalities such as dual inhibitors and antibody-drug conjugates may improve tumor specificity and overcome resistance mechanisms. Third, combination strategies with immunotherapeutic agents and other targeted therapies may leverage the immunomodulatory effects of NAMPT inhibition and create synthetic lethal interactions. Finally, a deeper understanding of the tissue-specific toxicities associated with NAMPT inhibition may guide dosing schedules or rescue strategies that mitigate adverse effects while maintaining anti-tumor efficacy.

References

NAMPT and the Core NAD Salvage Pathway

Author: Smolecule Technical Support Team. Date: February 2026

NAMPT catalyzes the rate-limiting step in the predominant mammalian pathway for NAD+ biosynthesis [1] [2] [3]. This "salvage" process recycles nicotinamide (NAM), a by-product of NAD+-consuming enzymes, back into usable NAD+ [1] [4].

The pathway follows two key steps:

  • NAMPT converts Nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN) [1] [5].
  • NMN Adenylyltransferases (NMNATs) then convert NMN into NAD+ [1] [6].

This cycle is crucial for maintaining NAD+ levels, especially under conditions of high consumption or stress [1]. The table below summarizes the core components.

Component Role in NAD+ Salvage Pathway
NAMPT Rate-limiting enzyme; catalyzes the formation of NMN from NAM and PRPP [1] [2].
NMNAT1, 2, 3 Enzymes that convert NMN to NAD+; localized to different subcellular compartments (nucleus, cytoplasm, mitochondria) [6].
Nicotinamide (NAM) Primary precursor; a by-product of NAD+-consuming enzymes (Sirtuins, PARPs, CD38) [1] [4].
Nicotinamide Riboside (NR) An alternative precursor that is first phosphorylated to NMN by NRKs [2] [3].

G NAD_consumers NAD+ Consumers (Sirtuins, PARPs, CD38) NAM Nicotinamide (NAM) NAD_consumers->NAM Produces NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNAT1/2/3 Enzymes NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Catalyzes NAD->NAD_consumers Substrate

The NAD+ salvage pathway is a continuous cycle of consumption and regeneration.

Regulatory Mechanisms of NAMPT

NAMPT's activity is tightly controlled through multiple mechanisms, positioning it as a key node in cellular signaling.

  • Energy Sensing: A 2025 study revealed that NAMPT directly senses cellular energy status. ATP acts as an allosteric activator, while AMP is a potent inhibitor. Under energy stress (e.g., fasting), rising AMP levels inhibit NAMPT, thereby slowing NAD+ salvage to conserve resources [5].
  • Transcriptional and Circadian Control: The expression of the NAMPT gene is regulated by circadian clock proteins (CLOCK-BMAL1), creating a feedback loop with SIRT1 that drives daily oscillations in NAD+ levels [1].
  • Compartmentalization: NAMPT exists in two distinct pools. Intracellular NAMPT (iNAMPT) maintains NAD+ pools inside the cell. Extracellular NAMPT (eNAMPT) is secreted into the bloodstream (primarily from adipose tissue) and can function as a cytokine or hormone, influencing NAD+ biosynthesis in distant tissues [1] [2].

Subcellular Localization of NAD+ Salvage

Cells maintain separate NAD+ pools in different compartments, each with its own salvage machinery. Neuronal mitochondria possess a complete NAMPT-mediated salvage pathway with NAMPT and NMNAT3 localized in the mitochondrial matrix [6]. The table below shows how compartmentalization affects bioenergetics.

Subcellular Compartment Key Salvage Enzymes Primary Bioenergetic Role
Cytoplasm NMNAT2 Has a larger effect on glycolytic flux [6].
Nucleus NMNAT1 Has a larger effect on glycolytic flux [6].
Mitochondria NAMPT, NMNAT3 Has a larger effect on basal and ATP-production linked mitochondrial respiration [6].

NAMPT as a Therapeutic Target

The decline of NAD+ during aging and in various diseases is often linked to reduced NAMPT expression or activity, making it a promising therapeutic target [1] [3].

  • Therapeutic Strategies: Research focuses on:

    • NAMPT Activators: Compounds like the NATs can counteract AMP-mediated inhibition and show neuroprotective effects in energy-depleted conditions [5].
    • NAD+ Precursor Supplementation: Providing substrates like Nicotinamide Riboside (NR) or NMN can bypass the rate-limiting NAMPT step to boost NAD+ levels [1] [3].
    • eNAMPT Neutralization: Using antibodies to block the pro-inflammatory, cytokine-like functions of eNAMPT can alleviate conditions like colitis and radiation pneumonitis [1].
  • Key Disease Implications:

    • Aging & Metabolic Disorders: Age-related decline in NAMPT contributes to mitochondrial dysfunction, DNA damage, and metabolic syndrome. Restoring NAD+ via precursors improves metabolic health and muscle function in aged mice [1] [3] [7].
    • Cancer: NAMPT is often upregulated in tumors to support their high metabolic demands. It also modulates the tumor microenvironment to promote immune evasion, making NAMPT inhibitors an active area of oncological research [1].
    • Neurodegeneration & Ischemia: NAMPT overexpression is neuroprotective in models of ischemic stroke, suppressing mitochondrial dysfunction and preventing the translocation of apoptosis-inducing factor (AIF) [6].

Key Experimental Workflows

Key methodologies from recent studies illustrate how NAMPT function is investigated.

  • Metabolite-Protein Interaction Mapping: To identify AMP as an endogenous NAMPT inhibitor, researchers extracted metabolites from the livers of fasted mice, exposed them to recombinant NAMPT, and used liquid chromatography-mass spectrometry (LC-MS) to identify bound metabolites [5].
  • Studying Subcellular NAD+ Salvage: To investigate the mitochondrial salvage pathway, scientists use:
    • Subcellular Fractionation: Isolating pure mitochondrial, cytosolic, and nuclear fractions from tissues or primary neurons.
    • Gene Knockdown: Using siRNA to selectively knock down NMNAT1, NMNAT2, NMNAT3, or NAMPT to assess their distinct roles in bioenergetics.
    • Bioenergetic Profiling: Measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time to quantify mitochondrial respiration and glycolysis following genetic manipulation [6].

G A Cellular Energy Stress (e.g., Fasting) B Increased AMP / Decreased ATP A->B C AMP Binds NAMPT B->C D Inhibition of NAMPT Enzymatic Activity C->D E Reduced NAD+ Salvage D->E F Conservation of Energy and Precursors E->F

The mechanism of NAMPT inhibition by AMP during energy stress.

Key Takeaways for Researchers

  • Central Role: NAMPT is non-redundant for NAD+ homeostasis; its knockout is embryonically lethal [5].
  • Dynamic Regulation: Go beyond measuring expression levels. Assess NAMPT activity and its regulation by the AMP/ATP ratio, which is crucial under metabolic stress [5].
  • Contextual Function: NAMPT's role is disease- and tissue-specific. It can be protective (neurodegeneration) or pathogenic (cancer), necessitating precise therapeutic strategies [1] [6].

References

next-generation NAMPT inhibitors development

Author: Smolecule Technical Support Team. Date: February 2026

New Molecules and Clinical Candidates

Recent medicinal chemistry efforts have yielded several promising new inhibitors with diverse scaffolds and improved profiles.

Molecule / Candidate Key Characteristics & Mechanism Preclinical Evidence
JJ08, FEI191, FEI199 [1] Novel small molecules with broad anticancer activity. JJ08 completely eradicated tumor growth in a mouse xenograft model of hematological malignancies [1].
KPT-9274 (ATG-019) [2] [3] A later-generation inhibitor; also inhibits PAS kinase. Clinical trials ongoing for advanced solid tumors, NHL, and AML; often administered with niacin (NA) to rescue on-target toxicity [2].
OT-82 [2] [3] Designed with a focus on hematological malignancies. Selective cytotoxicity against hematological cancer cells; clinical trials ongoing for relapsed/refressed lymphoma [2] [3].
A4276 [1] Exploits synthetic lethality in NAPRT-deficient cancers. Shows enhanced selective cytotoxicity; potential role in mitigating chemotherapy-induced peripheral neuropathy (CIPN) [1].
T8 [4] [5] Dual PD-L1/NAMPT inhibitor. Oral bioavailability of 78.8% in mice; superior tumor growth inhibition vs. anti-PD-L1 antibody in melanoma models [5].

Experimental Protocols for Evaluation

For researchers developing NAMPT inhibitors, a standard preclinical evaluation workflow is crucial. The diagram below outlines the core experimental flow for assessing novel NAMPT inhibitors.

workflow Start Candidate NAMPT Inhibitor A1 In Vitro Enzymatic Assay Start->A1 B1 Measure IC₅₀ (Enzyme Inhibition) A1->B1 A2 Cellular Potency Assay B2 Measure NAD⁺ Depletion (Cellular Target Engagement) A2->B2 A3 Cell Viability / Proliferation B3 Determine IC₅₀ (Anti-proliferative Effect) Test Synergy with Other Agents A3->B3 A4 In Vivo Efficacy B4 Mouse Xenograft Models (Tumor Growth Inhibition) A4->B4 A5 Pharmacokinetics (PK) & Safety B5 Assay Oral Bioavailability Monitor Toxicities (e.g., Thrombocytopenia) A5->B5 B1->A2 B2->A3 B3->A4 B4->A5

Figure 1: A generalized preclinical workflow for evaluating novel NAMPT inhibitors, from biochemical testing to in vivo models.

Key experimental methodologies include:

  • In Vitro Enzymatic Assays: Use radioisotope-based or other biochemical assays to determine the compound's IC₅₀ value against the purified NAMPT enzyme [1].
  • Cellular NAD⁺ Depletion Assays: Treat cancer cell lines with the inhibitor and measure intracellular NAD⁺ levels, typically using colorimetric or luminescent kits, to confirm on-target activity [1] [3].
  • Cell Viability Assays: Evaluate the anti-proliferative effect (IC₅₀) across a panel of cancer cell lines using assays like MTT or CellTiter-Glo [1]. Combination studies with chemotherapeutics or PARP inhibitors are often performed to identify synergy [3].
  • In Vivo Efficacy Studies: Test efficacy in mouse xenograft models (e.g., hematological malignancies, solid tumors) by monitoring tumor volume and conducting biomarker analysis [1] [4].
  • Pharmacokinetic and Safety Studies: Profile absorption, distribution, metabolism, and excretion (ADME). Critically assess toxicities previously associated with NAMPT inhibitors, such as thrombocytopenia, retinal, and cardiac toxicity [6] [3].

Understanding and Overcoming Resistance

A key focus in next-generation development is understanding and overcoming drug resistance. The diagram below illustrates the primary mechanisms cancer cells use to resist NAMPT inhibition.

resistance M1 NAMPT Inhibitor M2 Cancer Cell Resistance S1 Upregulation of Compensatory Pathways M2->S1 S2 NAMPT Gene Mutations M2->S2 S3 Increased Drug Efflux M2->S3 S4 Metabolic Reprogramming M2->S4 D1 ↑ NAPRT expression activates Preiss-Handler path S1->D1 D2 Acquired mutations reduce drug binding S2->D2 D3 ↑ ABCB1 transporter pumps drug out of cell S3->D3 D4 Altered flux through other metabolic pathways S4->D4

Figure 2: Major documented mechanisms of resistance to NAMPT inhibitors in cancer cells.

The main resistance mechanisms include:

  • Upregulation of NAPRT: This allows cancer cells to bypass NAMPT blockade by using the Preiss-Handler pathway for NAD⁺ synthesis, making NAPRT expression a key biomarker for predicting sensitivity and resistance [2] [3].
  • Acquired Mutations in NAMPT: Specific point mutations in the NAMPT gene can directly interfere with inhibitor binding, reducing drug efficacy [2].
  • Overexpression of Drug Efflux Pumps: Increased expression of the ATP-binding cassette (ABC) transporter ABCB1 can actively pump NAMPT inhibitors out of the cell, reducing intracellular concentration [2].

Research and Market Context

The drive for new inhibitors is supported by a positive market outlook and clear biological rationale.

  • Market Growth: The NAMPT inhibitors market is projected to grow significantly, with estimates ranging from USD 3.90 billion by 2032 (CAGR of 12.7%) to as high as USD 810 million by 2034 (CAGR of 30.2%), reflecting strong R&D investment and belief in the therapeutic approach [7] [8].
  • Role in Cancer Biology: NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway. Many cancer cells overexpress NAMPT and are addicted to this pathway to sustain their high energy demands, DNA repair processes (via PARPs), and signaling activities, making them vulnerable to NAMPT inhibition [9] [6] [3].

The future of NAMPT targeting is likely to see increased integration of patient stratification biomarkers like NAPRT deficiency, more sophisticated dual-target agents, and the clinical translation of targeted delivery platforms [1] [4] [3].

References

STF-118804 scientific background

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

STF-118804 exerts its anticancer effects by specifically inhibiting NAMPT, the rate-limiting enzyme in the major NAD+ salvage pathway in mammals [1].

The diagram below illustrates how this compound inhibition of NAMPT triggers a cascade of metabolic and signaling events leading to cancer cell death.

G cluster_effects Cellular Consequences STF This compound NAMPT NAMPT Enzyme STF->NAMPT Inhibits NAD NAD+ Levels NAMPT->NAD Depletes Glycolysis Glycolysis & ATP NAD->Glycolysis Decreases AMPK AMPK Pathway Glycolysis->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Apoptosis Cell Death (Apoptosis) mTOR->Apoptosis Leads to NMN Exogenous NMN NMN->NAD Rescues

Figure 1: Signaling pathway of this compound-induced cancer cell death. This compound inhibits NAMPT, depleting cellular NAD+. This leads to reduced glycolytic flux and ATP levels, triggering AMPK activation and mTOR inhibition, ultimately resulting in apoptosis. The effects can be rescued by adding exogenous NMN. [1] [2]

Quantitative Efficacy Data

This compound has shown potent, nanomolar-range efficacy across a variety of cancer cell lines and in vivo models.

In Vitro Efficacy in Human Cancer Cell Lines

Cell Line / Model Cancer Type Assay / Parameter Reported IC50 / Efficacy Source (Reference)
Panc-1 Pancreatic Ductal Adenocarcinoma (PDAC) Cell Viability (MTT, 72h) ~10 nM (IC50) [1] [2]
PaTu8988t Pancreatic Ductal Adenocarcinoma (PDAC) Cell Viability (MTT, 72h) ~10 nM (IC50) [1] [2]
SU86.86 Pancreatic Ductal Adenocarcinoma (PDAC) Cell Viability (MTT, 72h) ~25 nM (IC50) [1] [2]
NALM-6 B-cell Acute Lymphoblastic Leukemia (B-ALL) Cell Viability (72h) 26 nM (IC50) [3]
MV4-11 Acute Myeloid Leukemia Cell Viability (72h) 3.8 µM (IC50) [3]
NB1691 Neuroblastoma ATP Assay / Apoptosis Significant reduction [4]
Multiple PDAC lines Pancreatic Cancer Colony Formation (Soft Agar) Concentration-dependent reduction [1] [2]

In Vivo Efficacy in Mouse Models

Animal Model Cancer Type Dosage & Regimen Key Results Source
Mouse orthotopic PDAC (Panc-1) Pancreatic Cancer 25 mg/kg, i.p., 3 weeks Reduced tumor size and weight; No significant toxicity [1] [3]
Mouse orthotopic ALL Acute Lymphoblastic Leukemia 25 mg/kg, twice daily, s.c., 20 days Improved survival; Inhibited tumor growth [2] [3] [5]
Mouse xenograft (NB1691) Neuroblastoma Not Fully Specified Blocked tumor growth [4]

Key Experimental Protocols

The preclinical data for this compound is generated through standardized in vitro and in vivo experiments.

In Vitro Cell Viability and Metabolic Assays

  • Cell Viability (MTT/SRB/Trypan Blue): Cells are treated with increasing concentrations of this compound for 72 hours. Viability is measured via metabolic dyes (MTT), protein content (Sulforhodamine B, SRB), or direct cell counting with Trypan blue exclusion [1] [2].
  • ATP Level Measurement: Cells are lysed after this compound treatment, and ATP concentration is determined using a colorimetric or luminescent kit by measuring absorbance at 570 nm [2] [4].
  • NAD+ Level Quantification: NAD+ levels are measured from cell lysates using enzymatic cycling assays or commercial kits after a defined treatment period with this compound [2].
  • Colony Formation (Soft Agar): Cells are suspended in soft agar with this compound and cultured for several weeks. The number of colonies formed is counted to assess anchorage-independent growth [1] [2].
  • Western Blot Analysis: Treated cells are lysed, proteins are separated by SDS-PAGE, and transferred to membranes. Membranes are probed with antibodies against targets like p-AMPK, p-mTOR, N-MYC, and cleaved caspase-3, then visualized [2] [4].

In Vivo Efficacy Studies

  • Orthotopic Xenograft Models: Cancer cells are implanted into the corresponding organ of immunodeficient mice. Mice are treated with this compound or vehicle control for several weeks.
  • Endpoint Measurements: Tumor growth is monitored via bioluminescent imaging, caliper measurements, or terminal tumor weight. Survival is tracked as a key endpoint in aggressive models [1] [2] [4].

Therapeutic Potential and Combinations

This compound shows promise not only as a single agent but also in combination therapy.

  • Additive Effects with Chemotherapy: In pancreatic cancer models, this compound combined with standard chemotherapeutics (gemcitabine, paclitaxel, etoposide) resulted in an additive decrease in cell viability and growth [1] [2].
  • Synergy with Metabolic and Signaling Inhibitors: In neuroblastoma, combining this compound with AKT or glycolytic pathway inhibitors induced robust, greater-than-additive cell death [4].
  • Activity against Cancer Stem Cells: A significant finding is that this compound can effectively reduce leukemia-initiating cells (stem cells) in bone marrow, which are often resistant to conventional therapies [2] [5].

Conclusion

This compound is a potent and specific NAMPT inhibitor with compelling preclinical efficacy across multiple cancer types. Its mechanism of action—inducing NAD+ depletion and metabolic collapse—is well-established. The compound has shown promising activity in vitro and in vivo, both alone and in combination with existing therapies, supporting its potential for further development as an anticancer therapeutic.

References

In Vivo Dosing Protocol for STF-118804

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters for administering STF-118804 in mouse models of Acute Lymphoblastic Leukemia (ALL) [1] [2] [3].

Parameter Specification
Recommended Dose 25 mg/kg [1] [2] [3]
Dosing Frequency Twice daily (BID) [1] [2] [3]
Route of Administration Subcutaneous (s.c.) injection [1] [2] [3]
Vehicle Formulation 20% (w/v) [2-hydroxypropyl]-γ-cyclodextrin / 5% (v/v) DMSO [2] [3]
Study Duration (Example) 20 days [2]

Supporting Workflows & Experimental Design

The efficacy of this compound has been demonstrated in an orthotopic xenotransplant model of high-risk ALL. The typical workflow involves implanting leukemia cells (e.g., MV411) into mice, followed by treatment with the dosing regimen outlined above [1] [2]. This treatment has been shown to improve survival and effectively deplete leukemia-initiating cells [1] [2] [3].

The diagram below illustrates the logical sequence of this in vivo efficacy study.

G Start Start: Establish Orthotopic ALL Mouse Model A Randomize Mice into Groups Start->A B Administer this compound (25 mg/kg, s.c., BID) A->B C Monitor Animals & Collect Data B->C End Analyze Outcomes: Survival & Tumor Burden C->End

Mechanism of Action and Key Assays

This compound is a highly specific competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [4] [1] [3]. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic collapse, impaired DNA damage repair, and ultimately, apoptosis in cancer cells [4] [5].

A critical experiment to confirm on-target activity is the NMN Rescue Assay. Adding exogenous Nicotinamide Mononucleotide (NMN), the product of the NAMPT reaction, can reverse the cytotoxic effects of this compound, rescuing both NAD+ levels and cell viability [5]. This assay is a key proof that the observed effects are due to NAMPT inhibition.

The flowchart below summarizes this mechanism and the corresponding validation assay.

G MOA This compound inhibits NAMPT Effect1 Depletion of Intracellular NAD+ MOA->Effect1 Effect2 Metabolic Collapse: ↓ Glycolysis, ↓ ATP Effect1->Effect2 Effect3 Impaired DNA Repair (PARP Inhibition) Effect1->Effect3 Outcome Induction of Apoptosis & Inhibited Tumor Growth Effect2->Outcome Effect3->Outcome Validation Validation: NMN Rescue Assay Reverses Cytotoxicity Validation->Effect1 Reverses

Combination Therapy & Additional Context

  • Combination with Chemotherapy: Preclinical studies in pancreatic cancer models show that this compound has an additive effect when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide [4] [6]. This suggests a potential strategy to enhance efficacy in other cancers, including ALL.
  • Broader Preclinical Efficacy: While the 25 mg/kg dose is established for ALL, this compound has also shown significant efficacy in reducing tumor size in an orthotopic model of pancreatic ductal adenocarcinoma (PDAC), confirming its activity across multiple cancer types [4] [6].
  • Comparison to Other Inhibitors: this compound is a next-generation NAMPT inhibitor. Other inhibitors mentioned in the literature include FK866 and the clinical-stage compound OT-82, which has been reported to have a favorable toxicity profile [7] [5].

Critical Experimental Considerations

  • Vehicle Preparation: The solubility and stability of this compound are dependent on the correct preparation of the vehicle. Ensure the 20% [2-hydroxypropyl]-γ-cyclodextrin solution is freshly prepared in saline or water and properly mixed with DMSO [2].
  • Confirmation of On-Target Activity: Especially in a new experimental system, always include an NMN rescue group to confirm that the observed effects are due to on-target NAMPT inhibition and not off-target toxicity [5].
  • Monitoring Animal Health: Although this compound was reported to be well-tolerated in a 20-day ALL study, closely monitor animals for signs of toxicity, which for this drug class can include thrombocytopenia and gastrointestinal effects [5] [2].

References

STF-118804 Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The solubility of STF-118804 has been characterized primarily in DMSO. The table below summarizes the quantitative data available from different suppliers.

Source Solubility in DMSO Note
Selleckchem [1] 61 mg/mL (132.16 mM) Validated by supplier; notes that moisture-absorbing DMSO reduces solubility.
TargetMol [2] 46.2 mg/mL (100.1 mM) Sonication is recommended to aid dissolution.
MedChemExpress (MCE) [3] 25 mg/mL (54.17 mM) Solution preparation requires ultrasonic treatment; notes that hygroscopic DMSO impacts solubility.
Tribioscience [4] 47 mg/mL -
Sigma-Aldrich [5] 20 mg/mL -
BioCrick [6] ≥ 31 mg/mL "≥" indicates soluble, but saturation is unknown.
ApexBio [7] ≥19.1 mg/mL in DMSO -

Key Considerations for Stock Solution Preparation:

  • Use Fresh, Anhydrous DMSO: Hygroscopic DMSO (that has absorbed moisture from the air) can significantly reduce the solubility of the compound. Use a fresh, sealed bottle of anhydrous DMSO [1] [3].
  • Warm and Sonicate: For consistent and complete dissolution, warm the vial to 37°C and use a sonication water bath for a short period [6] [2].
  • Aseptic Filtration: For cell culture work, sterilize the stock solution by filtering it through a 0.22 µm filter.

In Vitro Cell Culture Protocols

The following workflow and protocol detail the use of this compound for cell viability assays, based on published studies [8] [1].

G Start Prepare this compound Stock Solution A Seed Cells in 96-well Plate (6×10⁵ cells/mL) Start->A B Incubate (37°C, 5% CO₂) ~24 hours A->B C Add this compound (Serially Diluted) B->C D Incubate (37°C, 5% CO₂) 72 hours C->D E Add Viability Reagent (e.g., MTT, CellTiter-Glo) D->E F Incubate & Measure (Spectrophotometer/Luminometer) E->F G Calculate IC₅₀ F->G

Detailed Protocol for Cell Viability Assay [8] [1] [3]:

  • Cell Seeding: Seed your chosen cell lines (e.g., pancreatic cancer PDAC lines like Panc-1, PaTu8988t, or B-ALL lines like MV4-11, NALM-6) in a 96-well plate at a density of approximately 6×10⁵ cells per milliliter (e.g., 100 µL per well). Include control wells with cells and medium only (untreated control) and wells with medium only (blank).
  • Cell Adherence: Allow the cells to adhere and grow for about 24 hours in a standard incubator (37°C, 5% CO₂).
  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. The final concentration range tested in research is typically from low nanomolar (e.g., 6.25 nM) up to 10 µM [8] [3]. Add the diluted compound to the cells. Ensure each concentration is tested in replicates (e.g., triplicate).
  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.
  • Viability Measurement:
    • MTT Assay: Add MTT reagent to each well and incubate for several hours. The viable cells will convert MTT to purple formazan crystals. Dissolve the crystals with a solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm [8].
    • CellTiter-Glo/Luminescence Assay: Add an equal volume of CellTiter-Glo reagent to each well. After incubation, measure the luminescent signal, which is proportional to the amount of ATP present, an indicator of metabolically active cells [1].
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (half-maximal inhibitory concentration) can then be determined using software such as GraphPad Prism.

In Vivo Dosing Formulations

For preclinical animal studies, this compound is not soluble in water and requires specific formulations. The table below lists two validated in vivo formulations.

Formulation Composition Final Concentration Administration & Notes
Homogeneous Suspension [1] 0.5% Carboxymethyl cellulose (CMC-Na) 5 mg/mL Subcutaneous (s.c.) injection. A stable suspension.
Clear Solution [1] 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O 1 mg/mL Subcutaneous (s.c.) injection. Validated for stability when fresh.
Clear Solution [1] 5% DMSO, 95% Corn Oil 0.3 mg/mL Suitable for oral gavage or intraperitoneal (i.p.) injection.

Example In Vivo Dosing Regimen: In an orthotopic model of acute lymphoblastic leukemia, this compound was administered at 25 mg/kg, twice daily, via subcutaneous injection for 20 days, which significantly improved survival [1] [2]. In a pancreatic cancer model, 25 mg/kg administered via intraperitoneal injection for 3 weeks reduced tumor growth [3].

Mechanism of Action and Experimental Applications

This compound is a highly specific inhibitor of NAMPT (nicotinamide phosphoribosyltransferase), the rate-limiting enzyme in the NAD+ salvage pathway [5] [8] [9]. Its mechanism leads to several downstream effects that can be measured in experiments.

G Inhibit This compound inhibits NAMPT Deplete Depletes intracellular NAD⁺ levels Inhibit->Deplete Collapse Metabolic Collapse Deplete->Collapse Apoptosis Induces Apoptosis (Without cell cycle arrest) Deplete->Apoptosis Glycolysis Reduced Glycolysis (↓Glucose uptake, ↓Lactate) Collapse->Glycolysis ATP Decreased ATP production Collapse->ATP AMPK AMPK Pathway Activation (p-AMPKα↑) ATP->AMPK mTOR mTOR Pathway Inhibition (p-mTOR, p-P70S6K↓) AMPK->mTOR Leads to Viability Reduced Cell Viability & Tumor Growth mTOR->Viability Apoptosis->Viability

Key Experimental Applications:

  • Studying Cancer Metabolism: Use this compound to investigate the reliance of cancer cells on the NAD+ salvage pathway and to induce metabolic collapse [8].
  • Targeting Cancer Stem Cells: The compound has shown efficacy in depleting leukemia-initiating cells (stem cells), making it a tool for studying this resistant cell population [5] [9].
  • Combination Therapy Studies: this compound has shown additive effects when combined with chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [8] [10].
  • Rescue Experiments: The effects of this compound can be reversed by adding exogenous NMN (Nicotinamide Mononucleotide), the immediate product of the NAMPT reaction, to confirm on-target mechanism [8].

Storage and Handling

  • Powder: Store the solid powder at -20°C, desiccated [6] [4]. Under these conditions, it is stable for at least 2 years [4].
  • Stock Solution: Aliquot and store DMSO stock solutions at -20°C or -80°C. While some suppliers indicate stability for up to 3 months at -20°C [4], it is generally recommended to use the solution shortly after preparation for optimal results [7].

I hope these detailed application notes and protocols assist your research on this compound. Should you require specific information on a different cell line or assay, please feel free to ask.

References

STF-118804 storage conditions -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mechanism of Action

STF-118804 acts as a highly specific and potent competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1]. This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), leading to a severe depletion of intracellular NAD+ pools [1]. The resulting metabolic collapse is characterized by reduced glycolysis (decreased glucose uptake and lactate excretion) and a drop in ATP levels [1]. This energy crisis activates the energy-sensor AMPK (phosphorylating it at Thr172) while simultaneously inhibiting the mTOR growth pathway, ultimately triggering apoptosis (programmed cell death) in cancer cells [2] [1].

The following diagram illustrates this mechanism and its cellular consequences:

G STF This compound NAMPT NAMPT Enzyme STF->NAMPT Inhibits NAD NAD+ Synthesis NAMPT->NAD Depletes Metabolism Glycolysis & Metabolism NAD->Metabolism Disrupts ATP ATP Levels Metabolism->ATP Lowers AMPK AMPK Activation ATP->AMPK Activates Outcome Apoptosis & Reduced Cell Viability ATP->Outcome mTOR mTOR Inhibition AMPK->mTOR Inhibits AMPK->Outcome mTOR->Outcome

In Vitro Application Protocols

Cell Viability and Anti-Proliferation Assays

This compound demonstrates potent, nanomolar-range activity against various cancer cell lines [2] [1].

Cell Line Cancer Type Assay Incubation Time EC₅₀ / IC₅₀
NALM-6 (Human) B-cell Acute Lymphoblastic Leukemia (B-ALL) CellTiter-Glo 72 hours 0.026 µM [2]
Mouse B-ALL B-cell Acute Lymphoblastic Leukemia (B-ALL) CellTiter-Glo 72 hours 0.061 - 0.072 µM [2]
Panc-1 (Human) Pancreatic Ductal Adenocarcinoma (PDAC) MTT / Trypan Blue 72 hours ~12.5 nM (approx. from graph) [1]
PaTu8988t (Human) Pancreatic Ductal Adenocarcinoma (PDAC) MTT / Sulforhodamine B 72 hours ~12.5 nM (approx. from graph) [1]
SUP-B15 (Human) B-cell Acute Lymphoblastic Leukemia (B-ALL) CellTiter-Glo 72 hours 1.1 µM [2]

Detailed Protocol (MTT Assay in PDAC Cells) [1]:

  • Cell Seeding: Plate PDAC cells (e.g., Panc-1, PaTu8988t) in 96-well plates at a standardized density.
  • Compound Treatment: Add this compound in a concentration gradient (e.g., 6.25 nM to 25 nM). Prepare a stock solution in DMSO and dilute with culture medium; ensure the final DMSO concentration is the same in all wells, including the vehicle control.
  • Incubation: Incubate cells with the compound for 72 hours at 37°C in a 5% CO₂ atmosphere.
  • Viability Measurement: Add MTT reagent to each well and incubate for several hours. The viable cells will convert MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.
  • Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Additional In Vitro Assays:

  • Anchorage-Independent Growth (Soft Agar Colony Formation): To assess malignant transformation, seed cells in soft agar and treat with this compound. The compound significantly reduces the number and size of colonies formed after 2-3 weeks [1].
  • Apoptosis Detection: To confirm cell death mechanism, treat sensitive cells (e.g., MV4-11 leukemia cells) with this compound. Analyze cells using flow cytometry after Annexin V/propidium iodide staining, which demonstrates apoptosis induction without antecedent cell cycle arrest [3].

In Vivo Efficacy Protocols

This compound has shown efficacy in orthotopic mouse models of pancreatic cancer and acute lymphoblastic leukemia, with reduced tumor growth and improved survival [2] [1].

Detailed Protocol (Orthotopic Pancreatic Cancer Model) [1]:

  • Animal Model: Nude mice (4-6 weeks old).
  • Tumor Inoculation: Orthotopically implant Panc-1 cells expressing GFP-luciferase into the pancreas to establish tumors.
  • Dosing Formulation: The specific formulation should be optimized, but commonly used in vivo formulations for similar compounds include 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline [4].
  • Dosage and Administration: Administer 25 mg/kg of this compound via intraperitoneal (i.p.) injection.
  • Dosing Schedule: Treat mice daily for a period of 3 weeks.
  • Efficacy Monitoring: Monitor tumor growth periodically using in vivo bioluminescence imaging (IVIS) and measure final tumor weight and size at the endpoint. The study demonstrated that this regimen reduces tumor growth without significant toxicity [1].

Alternative Protocol (Leukemia Model) [2] [3]:

  • Animal Model: Mice with orthotopic xenotransplants of high-risk ALL cells (e.g., MV4-11).
  • Dosing Formulation: Can be formulated in a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin [4].
  • Dosage and Administration: Administer 25 mg/kg via subcutaneous (s.c.) injection.
  • Dosing Schedule: Administer twice daily for 20 days.
  • Efficacy Endpoint: The primary endpoint is often survival, with this compound treatment significantly improving survival and depleting leukemia-initiating cells [2] [3].

Formulation and Handling

Solubility and Stock Solution Preparation:

  • Solubility: this compound is highly soluble in DMSO (up to 47-61 mg/mL) [5] [4]. It is insoluble in water or ethanol [3] [4].
  • Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Storage of Stock: Store aliquots at -20°C or preferably at -80°C for long-term storage (≥2 years). Solutions in DMSO are stable at -20°C for up to 3 months [5] [4].

In Vivo Formulation Examples: For animal studies, the DMSO stock must be further diluted into an injectable or oral formulation. Below are two validated examples for injection:

  • 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline [4]. This is a common formulation for intraperitoneal injection.
  • 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin in Saline [4]. This formulation was used in the leukemia model.

Critical Experimental Considerations

  • Control Experiments: Always include a vehicle control (e.g., DMSO at the same concentration used for this compound treatment) to account for any solvent effects.
  • Rescue Experiments: To confirm that the effects are on-target via NAMPT inhibition, perform a rescue experiment by adding exogenous Nicotinamide Mononucleotide (NMN) alongside this compound. NMN should restore NAD+ levels and rescue cell viability [1].
  • Combination Therapy: this compound shows additive effects when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [1].
  • Handling Note: This product is for research use only and is not for human consumption [6] [2] [3].

References

Comprehensive Research Guide: STF-118804 in Orthotopic Xenograft Models for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NAMPT Inhibition and STF-118804

Nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme in the NAD salvage pathway, which is responsible for regenerating nicotinamide adenine dinucleotide (NAD+) from nicotinamide (NAM) in mammalian cells. NAD+ represents an essential cofactor in numerous cellular processes, including energy metabolism, DNA repair, and gene expression regulation. Due to their rapid proliferation and high metabolic demands, many cancer cells exhibit increased dependence on the NAMPT-mediated salvage pathway for maintaining adequate NAD+ pools, making this enzyme an attractive molecular target for anticancer therapy [1] [2].

This compound is a next-generation, highly specific NAMPT inhibitor discovered through sequential high-throughput chemical and functional genomic screens. This compound demonstrates improved potency compared to first-generation NAMPT inhibitors like FK866, with significant efficacy demonstrated across multiple cancer types in preclinical models. This compound specifically binds to the NAMPT active site, competitively inhibiting the conversion of nicotinamide to nicotinamide mononucleotide (NMN), thereby disrupting NAD+ biosynthesis and triggering cancer cell death through metabolic collapse and impaired DNA repair mechanisms [3] [4]. The therapeutic rationale for targeting NAMPT with this compound stems from the documented overexpression of NAMT in various cancers and the particular vulnerability of certain cancer types to NAD+ depletion, creating a potential therapeutic window that can be exploited for selective anticancer activity.

Preclinical Efficacy Data Summary

Quantitative Analysis of this compound Efficacy Across Cancer Models

Table 1: In vitro efficacy of this compound across cancer cell lines

Cancer Type Cell Line IC50 (nM) Key Findings Rescue by NMN
Pancreatic Ductal Adenocarcinoma Panc-1 Nanomolar range Reduced viability, metabolic collapse, inhibited colony formation Yes
Pancreatic Ductal Adenocarcinoma PaTu8988t Nanomolar range Reduced viability, decreased glucose uptake and lactate excretion Yes
Pancreatic Ductal Adenocarcinoma SU86.86 Nanomolar range Reduced viability, ATP depletion, AMPK activation/mTOR inhibition Yes
Acute Lymphoblastic Leukemia Multiple cell lines 3.1-32.3 nM Reduced viability, induced apoptosis, targeted leukemia stem cells Yes
Neuroblastoma NB1691 Nanomolar range Decreased ATP, induced apoptosis, reduced neurosphere formation Not reported
Ewing Sarcoma TC71, TC32, RDES Similar to OT-82 Impaired DNA damage repair, G2 cell-cycle arrest, apoptosis Yes (for OT-82)

Table 2: In vivo efficacy of this compound in orthotopic xenograft models

Cancer Model Implantation Method Dosing Regimen Treatment Duration Key Outcomes
Pancreatic Cancer (Panc-1 Luc) Orthotopic implantation into pancreas Not specified 21 days Significant reduction in tumor size
Acute Lymphoblastic Leukemia Orthotopic xenograft Not specified Not specified Improved survival, inhibited tumor growth, reduced leukemia stem cells
Neuroblastoma (NB1691) Subcutaneous xenograft Not specified Not specified Blocked tumor growth
Ewing Sarcoma (TC71) Subcutaneous xenograft (OT-82) Oral administration Varying cycles Impaired tumor growth, prolonged survival, pharmacodynamic marker correlation
Combination Therapy Efficacy

Research has demonstrated that this compound exhibits additive effects when combined with conventional chemotherapeutic agents. In pancreatic cancer models, combinations of this compound with gemcitabine, paclitaxel, or etoposide resulted in enhanced reduction of cell viability compared to monotherapy [1] [5]. Similarly, in Ewing sarcoma models, the NAMPT inhibitor OT-82 showed enhanced antitumor activity when combined with DNA-damaging agents, suggesting that low-dose combination regimens may potentially improve therapeutic efficacy while reducing toxicity [6]. These findings support the strategic exploration of NAMPT inhibitors as potential combination therapy agents rather than solely as monotherapies.

Orthotopic Xenograft Protocol for Pancreatic Cancer

Tumor Implantation and Study Design

The orthotopic patient-derived xenograft (PDX) model provides a clinically relevant platform for evaluating drug efficacy as it maintains the genomic complexity and microenvironmental aspects of the original tumor. The following protocol adapts established PDX methodologies for this compound studies in pancreatic cancer [7]:

  • Animal Selection: Utilize athymic nude (J:NU) or NSG mice (4-6 weeks old) as immunocompromised hosts. House animals under standard conditions (12-hour light/dark cycle) with ad libitum access to food and water. All procedures must receive prior IACUC approval.

  • Tumor Source: Obtain tumor tissue from either patient-derived pancreatic cancer samples or from established PDX lines maintained in donor mice. For the latter, euthanize tumor-bearing mice following approved protocols, excise tumors under sterile conditions, and remove any healthy pancreatic tissue from the tumor borders.

  • Tumor Slice Preparation: Embed tumor tissue in low-melting agarose and section using a Compresstome vibrating microtome with the following parameters: continuous mode, speed 8.4, oscillation 4.6, slice thickness 300 μm. Transfer tissue slices to ice-cold Hank's Balanced Salt Solution (HBSS) until implantation.

  • Orthotopic Implantation: Anesthetize mice using isoflurane anesthesia and create a left lateral abdominal incision to expose the pancreas. Using microscissors, create a small pocket in the pancreatic tissue and carefully implant one tumor slice per mouse. Close the pancreatic pocket using a pre-prepared absorbable suture loop (6-0 Vicryl recommended). Close the abdominal wall with non-absorbable suture and the skin with wound clips. Administer perioperative antibiotics (enrofloxacin) and analgesics (buprenorphine) according to institutional guidelines.

This compound Treatment and Monitoring
  • Randomization and Dosing Initiation: Allow 7-10 days for engraftment before randomizing mice into treatment and control groups (typically n=8-10 per group). Begin this compound treatment when tumors reach approximately 50-100 mm³ as measured by ultrasound.

  • Dosing Formulation: Prepare this compound solution in DMSO followed by dilution in appropriate vehicle (e.g., saline or PBS) with final DMSO concentration not exceeding 5%. The specific dosing regimen for this compound has not been explicitly detailed in the available literature, though studies have reported efficacy with daily administration for 21 days [1].

  • Tumor Monitoring: Monitor tumor growth weekly using high-frequency ultrasound imaging (e.g., VEVO 3100 system). Measure tumor dimensions in three planes and calculate volume using the formula: Volume = (Length × Width × Height) × π/6. Additionally, monitor animal weight twice weekly and observe for any signs of toxicity or distress.

  • Endpoint Criteria: Euthanize mice when tumors reach 1.5-2.0 cm in diameter or if mice show signs of distress (weight loss >20%, lethargy, difficulty breathing). Collect tumors for pharmacodynamic analyses, including NAD+ levels, PARP activity, and markers of apoptosis (cleaved caspase-3).

Signaling Pathways and Experimental Workflow

Molecular Mechanisms of this compound Action

G STF This compound Treatment NAMPT NAMPT Inhibition STF->NAMPT NAD NAD+ Depletion NAMPT->NAD PARP PARP Activity ↓ NAD->PARP Glycolysis Glycolytic Flux ↓ NAD->Glycolysis DNA DNA Damage Accumulation PARP->DNA G2 G2 Cell Cycle Arrest DNA->G2 ATP ATP Depletion Glycolysis->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Apoptosis Apoptosis mTOR->Apoptosis G2->Apoptosis NMN NMN Supplementation NMN->NAD

Figure 1: Molecular mechanism of this compound action in cancer cells

The diagram illustrates the sequential molecular events following this compound treatment, culminating in cancer cell death through multiple synergistic pathways. The central mechanism involves NAMPT inhibition, which leads to NAD+ depletion and subsequent disruption of NAD+-dependent cellular processes. This disruption manifests in two primary consequences: (1) impaired DNA repair due to reduced PARP activity, resulting in accumulated DNA damage and G2 cell cycle arrest; and (2) metabolic collapse through diminished glycolytic flux and ATP depletion, triggering AMPK activation and mTOR inhibition. The convergence of these pathways ultimately induces apoptosis, the primary mode of cancer cell death observed with this compound treatment. Notably, the addition of NMN, the product of the NAMPT-catalyzed reaction, rescues NAD+ levels and reverses these effects, confirming the on-target activity of this compound [1] [6].

Orthotopic Xenograft Experimental Workflow

G Step1 Tumor Harvest (Patient or PDX source) Step2 Tumor Slice Preparation (300 μm thickness) Step1->Step2 Step3 Orthotopic Implantation (Mouse pancreas) Step2->Step3 Step4 Post-operative Recovery (7-10 days) Step3->Step4 Step5 Randomization (Baseline ultrasound) Step4->Step5 Step6 This compound Treatment (Daily for 21 days) Step5->Step6 Step7 Tumor Monitoring (Weekly ultrasound) Step6->Step7 Step8 Endpoint Analysis (Tumor collection, biomarkers) Step7->Step8

Figure 2: Experimental workflow for this compound evaluation in orthotopic PDX models

The experimental workflow outlines the sequential steps for evaluating this compound efficacy in orthotopic pancreatic cancer models. The process begins with tumor acquisition from either patient samples or established PDX lines, followed by precision slice preparation using a vibrating microtome. The orthotopic implantation phase involves surgical placement of tumor slices directly into the mouse pancreas, creating a more physiologically relevant model compared to subcutaneous implantation. After a recovery period of 7-10 days to allow for engraftment, mice are randomized into treatment groups based on baseline tumor measurements. The treatment phase involves daily administration of this compound for 21 days, with regular monitoring of tumor growth and animal health. Finally, comprehensive endpoint analyses are performed, including tumor measurement, collection for biomarker studies, and assessment of molecular pharmacodynamic markers such as NAD+ levels and PARP activity [1] [7].

Research Applications and Translational Relevance

The experimental data and protocols presented establish a foundation for targeted cancer therapy development using this compound in orthotopic xenograft models. The consistent demonstration of efficacy across multiple cancer types suggests that NAMPT inhibition represents a promising strategy for malignancies dependent on the NAD salvage pathway. The orthotopic pancreatic cancer model described offers particular translational relevance given the dismal prognosis and limited treatment options for pancreatic ductal adenocarcinoma, where this compound has demonstrated significant tumor growth reduction both as monotherapy and in combination with standard chemotherapeutic agents [1] [5].

For research applications, these protocols enable mechanistic studies of NAD metabolism in cancer, combination therapy screening, and biomarker identification for patient stratification. The pharmacodynamic markers described (NAD+ depletion, PARP inhibition, DNA damage accumulation) provide measurable endpoints for target engagement and drug activity assessment. Furthermore, the rescue experiments with NMN offer a critical control for confirming on-target activity in both in vitro and in vivo settings [1] [6].

Future research directions should focus on optimizing dosing schedules, identifying predictive biomarkers of sensitivity (such as NAPRT expression levels), and exploring rational combination therapies that leverage the DNA repair defects induced by NAD depletion. The orthotopic PDX model protocol presented here provides a clinically relevant platform for these investigations, potentially bridging the gap between preclinical findings and clinical application in pancreatic cancer and other solid malignancies.

References

STF-118804: Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

STF-118804 is a highly specific and potent competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway [1] [2]. Its mechanism leads to metabolic collapse in Pancreatic Ductal Adenocarcinoma (PDAC) cells, as illustrated in the following pathway diagram.

G STF This compound NAMPT NAMPT Enzyme (Nicotinamide Phosphoribosyltransferase) STF->NAMPT Competitive Inhibition NMN NMN Production NAMPT->NMN Depleted NAD NAD+ Levels NMN->NAD Depleted Glycolysis Glycolytic Flux NAD->Glycolysis Disrupted ATP ATP Levels Glycolysis->ATP Decreased AMPK AMPK Pathway Activation ATP->AMPK Activates mTOR mTOR Pathway Inhibition AMPK->mTOR Inhibits Outcomes Reduced Cell Viability Inhibited Tumor Growth AMPK->Outcomes mTOR->Outcomes NMN_Rescue Exogenous NMN NMN_Rescue->NMN Replenishes

Efficacy and Metabolic Impact in PDAC Cell Lines

The following tables summarize the key quantitative findings from the cited preclinical study [1] [3].

Table 1: Cytotoxic Activity of this compound in PDAC Cell Lines (72-hour treatment)

PDAC Cell Line IC₅₀ (nM) Assay Type Key Characteristics
Panc-1 Most Sensitive MTT Used for in vivo orthotopic model
PaTu8988t Most Sensitive MTT Used for in vivo orthotopic model
SU86.86 Less Sensitive MTT Required higher [ ] for NAD reduction
Panc04.03 N/A MTT Viability reduced at nanomolar doses

Table 2: this compound-Induced Metabolic Collapse (24-hour treatment)

Metabolic Parameter Panc-1 Effect PaTu8988t Effect SU86.86 Effect
NAD+ Levels Concentration-dependent decrease Concentration-dependent decrease Decrease (required higher [ ])
Glucose Uptake Significant decrease Significant decrease Significant decrease
Lactate Excretion Significant decrease Significant decrease Significant decrease
ATP Levels Decrease after 48h Decrease after 48h Decrease after 48h

Table 3: In Vivo Efficacy in Orthotopic PDAC Model

Treatment Group Subject Dosage & Duration Outcome
This compound Mice with orthotopic Panc-1 tumors 21 days Reduced tumor size
FK866 (first-gen NAMPTi) Mice with orthotopic Panc-1 tumors 21 days Reduced tumor size

Detailed Experimental Protocols

Here are the core methodologies used to generate the data in the original study [1] [3].

Protocol 1: Cell Viability and Growth Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and cytotoxic effects of this compound.
  • Materials:
    • Cell Lines: PDAC lines (e.g., Panc-1, PaTu8988t, SU86.86, Panc04.03).
    • Reagents: this compound (e.g., Sigma-Aldrich, Cat# SML1348), prepared in DMSO at a stock concentration of 20 mg/mL [2]. Cell culture media, MTT reagent, Trypan blue, Sulforhodamine B (SRB).
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and allow to adhere overnight.
    • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 100 nM) or vehicle control (DMSO). Include replicates for each concentration.
    • Incubation: Incubate for 72 hours.
    • Viability Measurement:
      • MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formed formazan crystals and measure absorbance at 570 nm.
      • Trypan Blue Exclusion: Trypsinize cells, mix with Trypan blue, and count viable (unstained) cells using a hemocytometer.
      • SRB Assay: Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm.
  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves to determine IC₅₀ values.
Protocol 2: Soft Agar Colony Formation Assay
  • Objective: To assess anchorage-independent growth, a hallmark of malignant transformation.
  • Procedure:
    • Base Agar Layer: Prepare a 0.5-1% agar in complete medium and solidify in wells.
    • Top Agar Layer: Mix cells (e.g., 5,000-10,000 cells/well) with 0.3% agar in medium containing the desired concentration of this compound or vehicle. Layer this over the base agar.
    • Incubation and Feeding: Incubate for 14 days, adding fresh medium with compound every 3-4 days.
    • Staining and Quantification: Stain colonies with crystal violet or MTT. Count and measure colonies using a microscope or image analysis software.
Protocol 3: Metabolic and Pathway Analysis
  • Objective: To evaluate NAD/ATP levels, glycolytic flux, and signaling pathway modulation.
  • A. NAD+/ATP Measurement:
    • Use commercial NAD/NADH or ATP quantification kits (e.g., colorimetric or bioluminescent).
    • Treat cells with this compound for 24 hours (NAD) or 48 hours (ATP). Lyse cells and process according to kit protocols. Normalize values to protein concentration.
  • B. Glucose Uptake and Lactate Production:
    • Treat cells with this compound for 24 hours.
    • Collect culture media and measure glucose and lactate concentrations using commercial assay kits. Calculate consumption/excretion relative to control cells.
  • C. Western Blot Analysis:
    • Cell Lysis: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
    • Gel Electrophoresis and Blotting: Separate proteins by SDS-PAGE, transfer to PVDF membrane.
    • Antibody Probing: Probe with primary antibodies against:
      • p-AMPKα (Thr172)
      • Total AMPKα
      • p-mTOR (Ser2448)
      • p-P70S6K
      • Total P70S6K
      • β-Actin (loading control)
    • Use appropriate HRP-conjugated secondary antibodies and detect with chemiluminescence.
Protocol 4: In Vivo Orthotopic Model
  • Objective: To evaluate the efficacy of this compound in reducing tumor growth in vivo.
  • Procedure:
    • Cell Preparation: Use Panc-1 cells expressing GFP-luciferase for bioluminescent imaging.
    • Orthotopic Implantation: Surgically implant cells directly into the pancreas of immunodeficient mice.
    • Treatment: After tumor establishment, randomize mice into groups.
      • Treatment Group: Administer this compound via a predetermined route and schedule for 21 days.
      • Control Group: Administer vehicle.
      • Comparator Group: Administer FK866.
    • Monitoring: Monitor tumor size and burden weekly using bioluminescent imaging.
    • Endpoint Analysis: After 21 days, euthanize mice, excise and weigh tumors for comparison.

Key Research Applications and Considerations

  • Combination Therapy: this compound showed additive effects when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide [1]. This highlights its potential for use in combination regimens.
  • Mechanism Validation: The effects of this compound can be reversed by adding exogenous Nicotinamide Mononucleotide (NMN) [1]. This rescue experiment is crucial for confirming that the observed cytotoxicity is specifically due to NAMPT inhibition and NAD depletion.
  • Specificity Check: The study noted that non-cancerous cells (human PBMCs and murine embryonic fibroblasts) were less sensitive to this compound than PDAC lines, suggesting a potential therapeutic window [1].

The data and protocols presented offer a robust foundation for investigating NAMPT inhibitors like this compound in pancreatic cancer. Further work is needed to optimize dosing regimens and validate combination strategies for clinical translation.

References

STF-118804 Application Notes and Protocols for B-ALL Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

STF-118804 is a highly specific, next-generation inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage biosynthesis pathway [1] [2]. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic collapse, energy disruption, and induction of apoptosis in cancer cells, particularly those with high metabolic demands like B-ALL cells [1] [3].

Efficacy and Potency Data in B-ALL Models

In Vitro Cytotoxicity in Cell Lines

The table below summarizes the sensitivity of various hematological cell lines to this compound [4]:

Cell Line Type EC₅₀ / IC₅₀ Assay & Duration
NALM-6 Human B-ALL 26 nM CellTiter-Glo, 72 hr
B-ALL BCR-ABL DKO Mouse B-ALL 61 nM CellTiter-Glo, 72 hr
B-ALL BCR-ABL WT Mouse B-ALL 72 nM CellTiter-Glo, 72 hr
KOPN-8 Human B-ALL 1.23 µM CellTiter-Glo, 72 hr
MV4-11 Human Leukemia 3.8 µM CellTiter-Glo, 72 hr
SUP-B15 Human B-ALL 1.1 µM CellTiter-Glo, 72 hr
K562 Human CML 4.6 µM CellTiter-Glo, 72 hr
UoC-B1 Human Leukemia >54.98 µM CellTiter-Glo, 72 hr
BJ Human Fibroblast 2.49 µM CellTiter-Glo, 72 hr

This compound demonstrates high potency against specific B-ALL cell lines, with IC₅₀ values in the low nanomolar range for sensitive models like NALM-6 [4]. In leukemic samples from pediatric ALL patients, this compound reduced viability with IC₅₀ values ranging from 3.1 to 32.3 nM [5] [2]. The compound induces apoptosis without antecedent cell cycle arrest [2].

In Vivo Efficacy in Xenograft Models

The table below outlines key findings from in vivo studies [2] [4]:

Model Description Dosing Regimen Key Results
Orthotopic xenograft of high-risk ALL (MV4-11 cells) 25 mg/kg, twice daily, subcutaneous injection, 20 days [2]. Improved survival, inhibited tumor growth, and effectively depleted leukemia-initiating stem cells [2].
Orthotopic pancreatic cancer model (Panc-1 cells) 25 mg/kg, intraperitoneal injection, 3 weeks [4]. Reduced tumor growth (size and weight) with no significant toxicity observed [4].

These studies indicate that this compound is well-tolerated at efficacious doses in mouse models over a 20-day study period [2].

Detailed Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assay

This protocol is adapted for assessing the sensitivity of B-ALL cell lines to this compound.

  • Principle: Measures the metabolic activity of cells as an indicator of viability after drug treatment.

  • Materials:

    • B-ALL cell lines (e.g., NALM-6, MV4-11).
    • This compound stock solution (e.g., 10 mM in DMSO).
    • Cell culture medium (RPMI-1640 + 20% FBS + 1% Penicillin-Streptomycin).
    • 96-well clear-bottom tissue culture plates.
    • CellTiter-Glo or CellTiter-Blue Reagent.
    • Multi-mode microplate reader capable of detecting luminescence or fluorescence.
  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 6×10⁵ cells per milliliter (100 µL per well). Include vehicle control (DMSO) and blank (media only) wells [2].
    • Compound Treatment: Prepare a serial dilution of this compound and add it to the wells to achieve the desired final concentrations (e.g., 1 nM to 10 µM). The final DMSO concentration should be equal in all wells (typically ≤0.1%).
    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator [4].
    • Viability Detection:
      • CellTiter-Glo: Add CellTiter-Glo reagent (1:1 volume ratio to cell culture medium). Mix briefly on an orbital shaker, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and then record luminescence [4].
      • CellTiter-Blue: Add CellTiter-Blue reagent at a 1:10 dilution. Incubate for 4 hours at 37°C/5% CO₂, and then read fluorescence (Excitation: 555 nm, Emission: 590 nm) [2].
    • Data Analysis: Calculate cell viability relative to the vehicle control. Use software like GraphPad Prism to determine the IC₅₀ values.
In Vivo Efficacy Study in ALL Xenograft Models

This protocol describes the evaluation of this compound in an orthotopic mouse model of high-risk ALL.

  • Principle: To assess the anti-tumor activity and survival benefit of this compound in a live animal model that recapitulates the human disease.

  • Materials:

    • Immunodeficient mice (e.g., NSG mice).
    • ALL cells (e.g., MV4-11 cell line or patient-derived xenograft cells).
    • This compound for in vivo administration.
    • Vehicle: 20% (w/v) [2-hydroxypropyl]-γ-cyclodextrin / 5% (v/v) DMSO [2].
  • Procedure:

    • Model Establishment: Inoculate mice with ALL cells via orthotopic (e.g., intravenous) injection to establish leukemia [2].
    • Randomization & Dosing: Once engraftment is confirmed, randomize mice into vehicle control and treatment groups.
    • Drug Administration: Administer this compound at a dose of 25 mg/kg via subcutaneous (s.c.) injection, twice daily. Continue the treatment for a predetermined period (e.g., 20 days) [2].
    • Monitoring:
      • Tumor Burden: Monitor leukemia progression in peripheral blood by flow cytometry or bioluminescent imaging if luciferase-expressing cells are used.
      • Survival: Record survival times from the start of treatment until a moribund state is reached.
      • Toxicity: Monitor mice for signs of toxicity, such as weight loss, lethargy, or changes in behavior.
    • Endpoint Analysis: At the end of the study, analyze bone marrow and spleen for the presence of leukemia-initiating cells to assess the effect on stem cell populations [2].

Signaling Pathways and Metabolic Consequences

The mechanism of action of this compound involves a cascade of metabolic and signaling events, which can be visualized in the following pathway diagram:

G cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Uses NMN NMN NAMPT->NMN Produces STF This compound STF->NAMPT Inhibits NAD NAD+ Levels ATP ATP Levels NAD->ATP Impairs Glycolysis Glycolytic Flux NAD->Glycolysis Impairs AMPK AMPK Pathway ATP->AMPK Activates Apoptosis Apoptosis ATP->Apoptosis Induces Glycolysis->Apoptosis Induces mTOR mTOR Pathway AMPK->mTOR Inhibits mTOR->Apoptosis Induces NMN->NAD Leads to

Diagram Title: this compound Mechanism: Inhibiting NAD+ Biosynthesis Leads to Metabolic Collapse and Apoptosis

Key Pathway Interpretations:

  • Metabolic Disruption: this compound directly inhibits NAMPT, blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). This is the rate-limiting step in the NAD+ salvage pathway, leading to a severe depletion of intracellular NAD+ pools [1] [5]. As NAD+ is a crucial cofactor in glycolysis and oxidative phosphorylation, its loss results in reduced glucose uptake, lactate production, and ultimately, ATP depletion, causing metabolic collapse [1].
  • Signaling Cascade: The sharp drop in ATP levels activates the energy sensor AMPK (phosphorylating it at Thr172). Concurrently, this compound inhibits the mTOR pathway, evidenced by reduced phosphorylation of mTOR (Ser2448) and its downstream target P70S6K [1]. The inhibition of mTOR, a master regulator of cell growth and protein synthesis, further contributes to the anti-proliferative effects.
  • Cell Fate: The combined effects of energy stress (ATP depletion), metabolic shutdown, and inhibition of growth signaling pathways ultimately trigger apoptosis in B-ALL cells [2].

References

STF-118804: Mechanism & Cellular Effects

Author: Smolecule Technical Support Team. Date: February 2026

STF-118804 is a novel, highly specific nicotinamide phosphoribosyltransferase (NAMPT) inhibitor [1] [2]. NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which is the primary source of NAD biosynthesis in most mammalian tissues [1] [3]. By inhibiting NAMPT, this compound depletes intracellular NAD levels, leading to metabolic collapse and ultimately reduced cancer cell viability and growth [1].

The diagram below illustrates the core mechanism of action of this compound and its downstream effects on key cellular signaling pathways.

G NAMPT_Inhib This compound NAMPT Inhibition NAD_Reduction Reduced NAD+ levels NAMPT_Inhib->NAD_Reduction Metabolic_Collapse Metabolic Collapse (↓ Glycolysis, ↓ ATP) NAD_Reduction->Metabolic_Collapse AMPK_Activation AMPK Pathway Activation Metabolic_Collapse->AMPK_Activation mTOR_Inhibition mTOR Pathway Inhibition Metabolic_Collapse->mTOR_Inhibition Outcomes Reduced Cell Viability Induced Apoptosis Inhibited Tumor Growth AMPK_Activation->Outcomes mTOR_Inhibition->Outcomes NMN_Rescue Exogenous NMN (Rescue Agent) NMN_Rescue->NAD_Reduction

This cascade of metabolic disruption and signaling pathway alteration results in potent anti-cancer effects across various preclinical models [1] [4].

Quantitative Efficacy Data

The tables below summarize key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cancer Type Cell Line Assay Type Key Measured Effect (IC50 or significant dose) Reference
Pancreatic Ductal Adenocarcinoma (PDAC) Panc-1, PaTu8988t, SU86.86, Panc04.03 MTT (72 hours) Nanomolar range (Panc-1 & PaTu8988t most sensitive) [1] [3]
Pancreatic Ductal Adenocarcinoma (PDAC) Panc-1, PaTu8988t Trypan Blue / Sulforhodamine B (72 hours) Reduced viable cell count (nanomolar range) [1]
Pancreatic Ductal Adenocarcinoma (PDAC) Panc-1, PaTu8988t Soft Agar Colony Formation (14 days) Concentration-dependent reduction in colony number [1]
Acute Lymphoblastic Leukemia (ALL) Pediatric ALL patient samples Cell Viability IC50: 3.1 - 32.3 nM [2]
Neuroblastoma NB1691 Trypan Blue / LDH Assay Induced cytotoxicity and apoptosis [4]

Table 2: Measured Metabolic and Biochemical Changes Post-STF-118804 Treatment

Parameter Measured Cell Line / Model Treatment Duration Key Findings Reference
NAD+ Levels Panc-1, PaTu8988t, SU86.86 24 hours Concentration-dependent decrease [1]
ATP Levels Panc-1, SU86.86 48 hours Significant time-dependent decrease [1]
Glucose Uptake & Lactate Excretion Panc-1, PaTu8988t, SU86.86 Not Specified Significantly reduced [1]
Pathway Phosphorylation (AMPK, mTOR) Multiple PDAC lines 48 hours Increased p-AMPK; Decreased p-mTOR/p-P70S6K [1]
In Vivo Tumor Growth Mouse orthotopic PDAC model (Panc-1) 21 days Reduced tumor size [1]
In Vivo Tumor Growth & Survival Mouse ALL xenograft model Not Specified Inhibited tumor growth, increased survival [2]
In Vivo Tumor Growth Mouse neuroblastoma xenograft (NB1691) Not Specified Blocked tumor growth [4]

Experimental Protocols

Below are detailed protocols for key experiments conducted with this compound, based on the information available in the research.

Protocol 1: Measuring the Effect on NAD+ Levels In Vitro This protocol is central to confirming the primary mechanism of action of this compound.

  • Cell Lines Used: Pancreatic cancer lines (e.g., Panc-1, PaTu8988t, SU86.86) [1] or neuroblastoma lines (e.g., NB1691) [4].
  • Compound Preparation: Prepare a stock solution of this compound in DMSO and aliquot for storage at -20°C. Further dilute in cell culture medium for treatment [4].
  • Treatment: Incubate cells with varying concentrations of this compound (e.g., 12.5 nM to 100 nM) for a defined period, typically 24 hours [1].
  • NAD+ Extraction & Measurement: Lyse cells and use a deproteinization step. Measure NAD+ levels colorimetrically or fluorometrically using a commercial NAD+/NADH assay kit, following the manufacturer's protocol [1].
  • Critical Control: Use exogenous Nicotinamide Mononucleotide (NMN) to rescue NAD+ levels and confirm the effect is on-target. Co-treatment with NMN should block the NAD+ depletion and the subsequent decrease in cell viability [1].

Protocol 2: Assessing Cell Viability and Growth Inhibition (MTT and Clonogenic Assays)

  • Cell Seeding and Treatment: Seed cells in 96-well plates and allow to adhere. Treat with a concentration gradient of this compound for 72 hours [1] [3].
  • MTT Assay: Add MTT reagent to each well and incubate to allow formazan crystal formation by metabolically active cells. Solubilize the crystals and measure the absorbance at 570 nm. Calculate the percentage of viable cells relative to the DMSO-treated control [1].
  • Clonogenic (Soft Agar) Assay: This tests for anchorage-independent growth, a hallmark of malignancy.
    • Prepare a base layer of agar in culture medium in a well. Mix cells with a top layer of agar medium containing the desired concentrations of this compound and layer it over the base.
    • Incubate the plates for 14 days, allowing colonies to form.
    • Stain the plates with a crystal violet solution and manually count the number of colonies formed under a microscope [1].

Protocol 3: In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).
  • Tumor Implantation: Orthotopically implant Panc-1 cells expressing a luciferase reporter (e.g., GFP-luciferase) into the pancreas to model the native tumor microenvironment [1].
  • Dosing Regimen: After tumor establishment, administer this compound via a suitable route (e.g., intraperitoneal injection) for a period of 21 days. FK866, a first-generation NAMPT inhibitor, can be used as a comparative control [1].
  • Endpoint Analysis: Measure tumor size and/or weight at the end of the study. Tumor growth can also be monitored non-invasively over time using bioluminescence imaging if luciferase-expressing cells are used [1].

Research Applications & Synergistic Potential

The experimental data validates this compound as a potent tool for pre-clinical research targeting NAMPT. Its application extends beyond single-agent studies into investigating combination therapies.

Combination Therapy Research: this compound has shown additive effects when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [1]. Furthermore, in neuroblastoma research, its combination with AKT or glycolytic pathway inhibitors induced robust, greater-than-additive cell death [4]. This highlights its potential to sensitize cancer cells to other treatments.

Targeting Cancer Stem Cells (CSCs): In an acute lymphoblastic leukemia model, this compound effectively targeted leukemia stem cells [2]. In neuroblastoma, it reduced the formation of neurospheres, which is a functional assay for cancer stem cell self-renewal [4]. This suggests its value in studying strategies to eradicate this treatment-resistant cell population.

The workflow for designing a combination study is outlined below.

G Start Define Research Goal: E.g., Overcome Chemoresistance Step1 In Vitro Screening: This compound + Chemo/Targeted Agent Start->Step1 Step2 Mechanistic Analysis: NAD/ATP levels, Apoptosis, Pathway Modulation Step1->Step2 Step3 Validate in Disease-Relevant Model: e.g., Stem Cell/Orthotopic Assay Step2->Step3 Step4 In Vivo Efficacy: Combination Therapy in Xenograft Model Step3->Step4 Result Identify Synergistic Combination Regimen Step4->Result

Critical Considerations for Experimental Design

  • Cell Line Variability: Sensitivity to this compound varies between cancer types and even between lines of the same cancer (e.g., SU86.86 was less sensitive than Panc-1) [1]. Preliminary IC50 determination is crucial.
  • Rescue Experiments: Always include a rescue condition with exogenous NMN to confirm that observed effects are specifically due to NAMPT inhibition and not off-target toxicity [1].
  • Time-Dependent Effects: Key events like NAD+ depletion occur within 24 hours, but significant ATP reduction and cell death may require 48-72 hours of exposure [1]. Design time-course experiments accordingly.
  • In Vivo Model Selection: Orthotopic models (e.g., tumor cells implanted in the pancreas) may provide more clinically relevant efficacy data than subcutaneous models [1].

References

STF-118804 in Pancreatic Cancer: Preclinical Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile & Mechanism of Action STF-118804 is a novel, highly specific competitive inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage synthesis pathway [1]. By inhibiting NAMPT, this compound depletes intracellular NAD and subsequently ATP levels, leading to metabolic collapse, activation of the AMPK pathway, and inhibition of the mTOR signaling pathway [1]. This mechanism is particularly effective in cancers like pancreatic ductal adenocarcinoma (PDAC) that exhibit a high dependency on the NAMPT-mediated NAD salvage pathway.

2. Key Preclinical Efficacy Data The following table summarizes the quantitative findings from in vitro and in vivo studies in pancreatic cancer models [1].

Model System Assay/Endpoint This compound Effect Notes
In Vitro (PDAC lines: Panc-1, PaTu8988t, etc.) Cell Viability (MTT assay) IC~50~ in nanomolar range Panc-1 and PaTu8988t were most sensitive
NAD levels Concentration-dependent decrease Correlated with sensitivity
ATP levels Decreased after 48h Preceded significant cell death
Colony Formation (Soft Agar) Concentration-dependent reduction Up to 80-90% reduction
Glucose Uptake & Lactate Excretion Significant decrease Induced metabolic collapse
In Vivo (Orthotopic Panc-1 model) Tumor Size Reduced after 21-day treatment Comparable to FK866
Combination Studies (in vitro) Viability with Gemcitabine, Paclitaxel, or Etoposide Additive effect Not antagonistic

3. Detailed Experimental Protocols

Protocol 1: In Vitro Viability and Metabolic Assay This protocol assesses the direct anti-proliferative and metabolic effects of this compound.

  • Cell Lines: Use established PDAC lines (e.g., Panc-1, PaTu8988t, SU86.86).
  • Compound Treatment:
    • Prepare a dose-response curve of this compound (e.g., 1 nM to 100 nM).
    • Include controls: DMSO vehicle and positive control (e.g., FK866).
    • For rescue experiments, co-incubate with 1-10 µM Nicotinamide Mononucleotide (NMN).
  • Viability Assessment (MTT):
    • Plate cells in 96-well plates.
    • After 72-96 hours of compound exposure, add MTT reagent.
    • Measure absorbance at 570 nm after solubilizing formazan crystals.
  • NAD/ATP Measurement:
    • Use commercial colorimetric or fluorometric kits.
    • Lyse cells after 24h (NAD) or 48h (ATP) of this compound treatment.
    • Normalize values to total protein concentration.
  • Glucose and Lactate Assay:
    • Collect cell culture media after 24h of treatment.
    • Use enzymatic assay kits to measure residual glucose and excreted lactate.
    • Normalize to total cell number or protein.

Protocol 2: Pathway Analysis via Western Blot This protocol validates the mechanism of action by analyzing key signaling pathways.

  • Cell Treatment & Lysis:
    • Treat cells (e.g., Panc-1) with this compound (e.g., at IC~50~) for 24-48 hours.
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Immunoblotting:
    • Separate 20-30 µg of protein by SDS-PAGE.
    • Transfer to nitrocellulose membrane.
    • Probe with primary antibodies overnight at 4°C.
    • Key Antibodies: p-AMPKα (Thr172), total AMPKα, p-mTOR (Ser2448), total mTOR, p-P70S6K, total P70S6K, and a loading control (e.g., GAPDH, α-Tubulin).
    • Use HRP-conjugated secondary antibodies and detect with ECL reagent.
  • Expected Result: Increased p-AMPK, decreased p-mTOR and p-P70S6K.

Protocol 3: In Vivo Efficacy Study in an Orthotopic Model This protocol evaluates the efficacy of this compound in a live animal model.

  • Animal Model: Immunocompromised mice (e.g., nude mice).
  • Tumor Implantation: Implant Panc-1 cells expressing GFP-luciferase orthotopically into the pancreas.
  • Dosing Regimen:
    • Randomize mice into groups (e.g., n=8-10) once tumors are established.
    • Administer this compound or vehicle control via intraperitoneal injection daily for 21 days.
    • The specific dosage used in the cited study is not provided. A literature search for the original paper or similar NAMPT inhibitor studies is required to determine an appropriate dose.
  • Tumor Monitoring:
    • Monitor tumor growth weekly via bioluminescent imaging (GFP-luciferase signal) or ultrasound.
    • Calculate tumor volume and compare between groups at the endpoint.

Signaling Pathway & Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and the key experimental workflows for validating its effects.

G cluster_mechanism Mechanism of Action of this compound cluster_assays Key Validation Assays STF This compound NAMPT Inhibits NAMPT STF->NAMPT NAD Depletes NAD⁺ NAMPT->NAD ATP Depletes ATP NAD->ATP AMPK Activates AMPK ATP->AMPK mTOR Inhibits mTOR / P70S6K AMPK->mTOR Leads to Outcome Metabolic Collapse & Cell Death mTOR->Outcome Viability Viability Assays (MTT, Trypan Blue) Metabolism Metabolic Assays (NAD/ATP, Glucose/Lactate) Clonogenic Clonogenic Assay (Soft Agar) Pathway Pathway Analysis (Western Blot) InVivo In Vivo Efficacy (Orthotopic Model) Start Start Start->STF Start->Viability

Important Research Considerations

  • Combination Therapy Rationale: The cited research confirms an additive effect when this compound is combined with gemcitabine, paclitaxel, and etoposide in vitro [1]. This supports further investigation into combination regimens. Future studies should establish detailed protocols for these combinations, including dosing schedules and synergy calculations (e.g., using the Chou-Talalay method).
  • Rescue Experiments: Always include NMN co-treatment controls. The reversal of this compound's effects (on viability, NAD levels, and pathway activation) by exogenous NMN is a critical proof that its on-target mechanism is NAMPT inhibition [1].
  • Handling and Storage: this compound is typically dissolved in DMSO to create a stock solution, aliquoted, and stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.

References

STF-118804 low solubility troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

STF-118804 Solubility Reference

The following table summarizes the key solubility data for this compound from major supplier specifications and research literature.

Solvent Reported Solubility Source / Lot Specifics
DMSO 20 mg/mL (clear) Sigma-Aldrich [1]
DMSO 25 mg/mL (54.17 mM) MedChemExpress [2]
DMSO 61 mg/mL (132.16 mM) Selleckchem (Batch: S731601) [3]
Water Insoluble Selleckchem [3]
Ethanol Insoluble Selleckchem [3]

Troubleshooting Guide & FAQs

Here are answers to specific issues you might encounter.

Q1: What is the best way to prepare a stock solution of this compound? A1: The consensus is to use pure, fresh DMSO.

  • Recommended Protocol:
    • Warm & Sonicate: Allow the vial to warm to room temperature. Gently tap the vial to loosen the powder. Add the required volume of pure, anhydrous DMSO.
    • Sonicate: Briefly sonicate the mixture in a water bath sonicator for 1-2 minutes. This uses ultrasonic energy to help disrupt particles and accelerate dissolution [2].
    • Vortex: Gently vortex the solution to ensure complete mixing and homogeneity.
  • Important Note: DMSO is hygroscopic (absorbs water from the air). Using "freshly opened DMSO" is critical, as moisture-contaminated DMSO can significantly reduce the solubility of the compound [2].

Q2: My compound won't fully dissolve in DMSO, even after sonication. What should I do? A2: If the powder does not dissolve, consider these steps:

  • Check the Concentration: Verify that you are not exceeding the solubility limit for your specific batch. As the table shows, solubility can vary. Try preparing a more dilute stock solution (e.g., 10 mM instead of 50 mM).
  • Apply Gentle Heat: Warming the vial in your hand or at 37°C for a short period can help. Avoid high temperatures that might degrade the compound.
  • Verify the Product: Ensure the compound is stored correctly (typically at -20°C) and has not expired or degraded.

Q3: I need to administer this compound in an animal study. How can I formulate it for in vivo use? A3: Since this compound is insoluble in water, you must use a specialized vehicle. The following in vivo formulation has been validated by a supplier [3]:

  • Formulation: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O
  • Preparation Method:
    • First, dissolve this compound in a small volume of DMSO to create a concentrated master liquid.
    • Add PEG300 to the DMSO solution and mix evenly until clear.
    • Add Tween-80 to the above mixture and mix evenly.
    • Finally, slowly add the remaining ddH₂O while vortexing or stirring.
  • Critical: The mixed solution should be used immediately for the best results, as precipitation may occur over time.

Q4: What are the general scientific strategies for dealing with poorly soluble compounds like this compound? A4: The low solubility of new chemical entities is a major challenge in drug development. Common pharmaceutical approaches include [4] [5]:

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can enhance its dissolution rate.
  • Solid Dispersion: Dispensing the drug in an inert, water-soluble carrier matrix can greatly improve solubility and bioavailability.
  • Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility and stability.
  • Use of Surfactants: As seen in the in vivo formulation, surfactants (e.g., Tween-80) can help solubilize compounds by reducing surface tension.
  • Salt Formation: For ionizable compounds, forming a salt is one of the most common and effective methods to improve solubility, though this requires specific chemical properties.

Experimental Workflow for Solubility Issues

This diagram outlines a logical, step-by-step approach to diagnosing and resolving this compound solubility problems in your lab.

Start Start: Solubility Issue Step1 1. Use Fresh DMSO Start->Step1 Step2 2. Warm & Sonicate Step1->Step2 Step3 3. Check Concentration vs. Batch Solubility Step2->Step3 Step4 4. For In Vivo Use: Prepare Validated Vehicle Step3->Step4 Step5 5. Consider Advanced Formulation Strategies Step4->Step5

References

STF-118804: Mechanism of Action & Cytotoxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the primary mechanism of action of STF-118804? A: this compound is a highly specific, next-generation inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which is crucial for maintaining cellular NAD levels. By inhibiting NAMPT, this compound depletes intracellular NAD, leading to energy failure (ATP reduction), metabolic collapse, and ultimately, cell death [1] [2].

Table 1: Documented Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell Line Cell Type / Cancer IC50 / Effective Concentration Assay & Duration Citation
Panc-1 Pancreatic Ductal Adenocarcinoma ~12.5 nM MTT assay, 72h [1]
PaTu8988t Pancreatic Ductal Adenocarcinoma ~12.5 nM MTT assay, 72h [1]
SU86.86 Pancreatic Ductal Adenocarcinoma ~25 nM MTT assay, 72h [1]
NB1691 Neuroblastoma Low nanomolar range Trypan blue exclusion, 72h [3]
NALM-6 B-cell Acute Lymphoblastic Leukemia (B-ALL) 26 nM CellTiter-Glo, 72h [2]
Mouse B-ALL B-cell Acute Lymphoblastic Leukemia 61-72 nM CellTiter-Glo, 72h [2]
PBMCs Human Peripheral Blood Mononuclear Cells Less sensitive than Panc-1/PaTu8988t MTT assay, 72h [1]
MEFs Murine Embryonic Fibroblasts Less sensitive than Panc-1/PaTu8988t MTT assay, 72h [1]

The following diagram summarizes the key molecular and metabolic consequences of NAMPT inhibition by this compound, leading to cell death.

G A This compound B Inhibits NAMPT A->B C Blocks NAD Salvage Pathway B->C D Depletes NAD+ levels E Impairs NAD-dependent Processes D->E F Metabolic Collapse H Induces Apoptosis & Cell Death F->H C->D E->F G1 Decreased ATP E->G1 G2 Reduced Glycolysis (Glucose Uptake, Lactate) E->G2 G3 Inhibited mTOR Pathway E->G3 G4 Activated AMPK Pathway E->G4 G5 Increased DNA Damage (Reduced PARP activity) E->G5 G1->F G2->F G3->F G4->F G5->F

Standard Experimental Protocols

The following protocols are compiled from methods sections of the cited research.

Protocol 1: In Vitro Cell Viability and Cytotoxicity Assay (MTT/Trypan Blue) [1] [3]

This protocol is used to determine the IC50 of this compound and assess its effect on cell growth.

  • Cell Seeding: Plate cells (e.g., Panc-1, PaTu8988t, neuroblastoma lines) in appropriate growth media in 96-well or multi-well plates. Allow cells to adhere overnight.
  • Compound Treatment:
    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
    • Serially dilute the stock in culture media to achieve final working concentrations, typically in the nanomolar range (e.g., 6.25 nM, 12.5 nM, 25 nM, 50 nM). Ensure the final concentration of DMSO is the same in all wells, including the vehicle control (usually ≤0.1%).
    • Apply the treatments to the cells in replicates (e.g., n=3).
  • Incubation: Incubate cells for a defined period, commonly 72 hours.
  • Viability Measurement:
    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Dissolve the resulting formazan crystals with a solubilization solution. Measure the absorbance at 570 nm.
    • Trypan Blue Exclusion: Harvest cells (both adherent and in suspension), mix with Trypan Blue dye, and count viable (unstained) cells using a hemocytometer or automated cell counter.
  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot dose-response curves to determine the IC50 value.

Protocol 2: Confirming On-Target Effect via NAD/ATP Measurement [1] [3]

This protocol verifies that this compound is engaging its target by measuring the depletion of NAD and ATP.

  • Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.
  • Cell Lysis: After a relevant incubation period (e.g., 24 hours for NAD, 48-72 hours for ATP), lyse the cells using the buffer provided in the commercial kit.
  • Deproteinization (if required): For NAD measurement, follow kit instructions to deproteinize the lysates to avoid interference.
  • Measurement:
    • Use commercial colorimetric or luminescent kits (e.g., NAD/NADH Assay Kit, ATPlite Kit).
    • Add the lysate to the reaction mix and measure absorbance or luminescence according to the manufacturer's instructions.
  • Rescue Experiment (Confirming Specificity): To confirm that the effects are on-target, co-treat cells with this compound and Nicotinamide Mononucleotide (NMN), the product of the NAMPT enzyme. Successful rescue of NAD levels and cell viability by NMN confirms that the cytotoxicity is specifically due to NAMPT inhibition [1] [4].

Protocol 3: In Vivo Efficacy Study in Xenograft Models [1] [5]

  • Model Establishment: Implant cancer cells (e.g., Panc-1-luc, NB1691) orthotopically or subcutaneously into immunodeficient mice.
  • Randomization & Dosing: Once tumors are established (e.g., ~180 mm³), randomize mice into treatment and control groups.
    • This compound Group: Administer 25 mg/kg via intraperitoneal injection [1]. Other studies have used 50 mg/kg subcutaneously [2].
    • Vehicle Control Group: Administer the equivalent volume of vehicle (e.g., DMSO-containing solution).
  • Treatment Schedule: A common schedule is daily administration or on 3 consecutive days per week, for 3 weeks [1].
  • Monitoring:
    • Tumor Size: Measure tumor dimensions regularly with calipers. Calculate volume using the formula: Volume = (Length × Width²) / 2.
    • Body Weight: Monitor mouse body weight as an indicator of overall toxicity.
    • Biomarker Analysis (Optional): At endpoint, analyze tumor samples for NAD/ATP levels or pathway modulation (e.g., phospho-AMPK, phospho-S6K) via Western blot to confirm target engagement [1].

Troubleshooting Guide & FAQs

Q: I observe low or no cytotoxicity in my experiment. What could be wrong? A: Here are the main factors to check:

  • Confirm Stock Solution Integrity: this compound should be stored as recommended (desiccated at -20°C). DMSO stock solutions should be aliquoted to avoid freeze-thaw cycles. Ensure the compound is fully dissolved.
  • Verify Cell Line Sensitivity: Confirm that your cell line is sensitive to NAMPT inhibition. Check for expression of NAMPT and note that sensitivity varies (see Table 1). Some cells may rely more on the de novo NAD synthesis pathway or express high levels of alternative NAD-producing enzymes like NAPRT.
  • Perform a Rescue Experiment: The most critical control is to co-treat with NMN (e.g., 1 mM). If NMN restores viability and NAD levels, your compound is active and the experimental setup is correct. If not, the inhibitor may be degraded or the cell line is inherently resistant [1] [4].
  • Extend Treatment Duration: The cytotoxic effects of NAD depletion are often time-dependent. While NAD drops within hours, significant cell death may require 72 hours of continuous exposure [1].

Q: What are the best strategies for combining this compound with other agents? A: Preclinical data suggests synergistic or additive effects with several drug classes. The key is to target complementary pathways.

Table 2: Reported Combination Strategies with this compound

Combination Partner Target/Pathway Observed Effect Research Context
Gemcitabine, Paclitaxel, Etoposide DNA/Cell Division Additive decrease in cell viability and growth Pancreatic Cancer [1]
AMPK Activator (e.g., A769662) Energy Sensor (AMPK) Potentiated cell death Pancreatic Cancer [1]
mTOR Inhibitor (e.g., Rapamycin) Protein Synthesis/Growth (mTOR) Potentiated cell death Pancreatic Cancer [1]
Glycolytic Inhibitor (e.g., 2-DG) Glucose Metabolism Greater-than-additive cell death Neuroblastoma [3] [5]
AKT Inhibitor Pro-survival (AKT) Greater-than-additive cell death Neuroblastoma [3]
Cytarabine, Dasatinib DNA Synthesis / BCR-ABL Enhanced anti-leukemic efficacy Pediatric Leukemia (with OT-82, a related NAMPTi) [6]

Q: How should I handle and store this compound? A: Based on vendor and research data [7] [2]:

  • Appearance: White to light yellow solid powder.
  • Solubility: Soluble in DMSO (≥ 25 mg/mL). Gently warm the tube at 37°C and sonicate if necessary.
  • Storage (Powder): Desiccate at -20°C.
  • Storage (Solution): Aliquot and store at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (up to 1 year). Avoid repeated freeze-thaw cycles.

References

STF-118804 IC50 Data & Experimental Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes IC50 values and key experimental conditions for STF-118804 from published studies.

Cell Line / System Reported IC50 / Effective Concentration Assay Type Incubation Time Key Findings Citation
B-ALL cell lines (e.g., MV411) Low nanomolar range (specific values not stated) Cell viability (CellTiter-Blue, CellTiter-Fluor) 72 hours Reduces viability; induces apoptosis without cell cycle arrest. [1]
Pediatric B-ALL patient samples Low nanomolar range Cell viability (WST-1) 48 hours Confirmed sensitivity of primary leukemic cells. [1]
PDAC lines (Panc-1, PaTu8988t) ~5-25 nM (estimated from graph) MTT assay, Trypan blue exclusion, Sulforhodamine B 72 hours (viability), 10 days (colony formation) Reduces viability, growth, and colony formation in soft agar. [2]
PDAC lines (SU86.86) ~100 nM (estimated from graph) MTT assay 72 hours Less sensitive than Panc-1 and PaTu8988t. [2]
Neuroendocrine Neoplasm lines (Kelly, NH-6, NCI-H82) Active in nanomolar range (specific values not stated) Annexin V Apoptosis Assay, Metabolic Analysis 48 hours Induces apoptosis; reduces NAD+ and ATP levels. [3]

Standard Experimental Protocol for IC50 Determination

Based on the studies, a typical protocol for determining the IC50 of this compound using cell viability assays is as follows [1] [2]:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 6×10⁵ cells/mL in their appropriate culture medium.
  • Compound Treatment: Add this compound in increasing concentrations across the wells. A typical range is from low nanomolar to low micromolar concentrations. Include control wells with no inhibitor (100% viability) and wells with a maximum concentration of a standard inhibitor if available (0% viability) [4].
  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period. Commonly used incubation times are 48 hours [3] or 72 hours [1] [2], depending on the cell type and assay.
  • Viability Measurement: After incubation, add a viability reagent to the wells. Commonly used assays include:
    • CellTiter-Blue: Incubate for 4 hours, then read fluorescence (Ex/Em: 555/590 nm) [1].
    • WST-1: Add reagent (1:10 dilution), then measure absorbance at 450 nm [1].
    • MTT: Incubate with MTT reagent for several hours, then dissolve formazan crystals and measure absorbance [2].
  • Data Analysis:
    • Calculate the percentage of cell viability for each concentration, using the control wells to define 100% and 0% activity [4].
    • Fit the dose-response data using non-linear regression analysis in software such as GraphPad Prism or CalcuSyn to determine the IC50 value [1] [2] [5].

Understanding IC50 in Your Experiment

The concept of "50% inhibition" requires clear definition in your experimental setup. The most common and pharmacologically relevant definition is the relative IC50, which is the concentration that reduces the response halfway between the top (no inhibitor) and bottom (maximum inhibition) plateaus of your specific dose-response curve [4]. Ensure your data defines these plateaus for an accurate calculation.

Mechanism of Action & Signaling Pathways

This compound is a highly specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1] [6]. Inhibition of NAMPT triggers a cascade of metabolic and signaling events, which the following diagrams illustrate.

G STF This compound NAMPT Inhibits NAMPT STF->NAMPT NAD Depletes NAD+ NAMPT->NAD Glycolysis Reduces Glycolysis (Glucose ↓, Lactate ↓) NAD->Glycolysis ATP Depletes ATP NAD->ATP Glycolysis->ATP AMPK Activates AMPK ATP->AMPK mTOR Inhibits mTOR Pathway AMPK->mTOR Apoptosis Induces Apoptosis (Reduced Cell Viability) mTOR->Apoptosis

The metabolic collapse subsequently activates critical cellular signaling pathways.

G EnergyDrop Energy Stress (NAD+/ATP Depletion) AMPK AMPK Activation (p-AMPKα Thr172 ↑) EnergyDrop->AMPK mTOR mTOR Inhibition (p-mTOR Ser2448 ↓) AMPK->mTOR P70S6K P70S6K Inhibition (p-P70S6K ↓) mTOR->P70S6K Outcome Cell Growth Arrest & Death P70S6K->Outcome

Troubleshooting Common IC50 Calculation Issues

  • Incomplete Dose-Response Curves: If your data does not form clear top and bottom plateaus, the IC50 is poorly defined [4]. Solution: Extend the concentration range of this compound or ensure you have control wells that reliably define 100% and 0% viability.
  • High Variability in Replicates: Technical errors in liquid handling or cell seeding can lead to inaccurate IC50 values [7] [8]. Solution: Increase the number of replicates, use precision liquid handlers, and ensure homogeneous cell suspensions when seeding.
  • Incorrect Data Normalization and Fitting: Simply normalizing data without constraining the curve fit can yield incorrect results [4]. Solution: When using software like GraphPad Prism, constrain the top plateau to 100% and the bottom to 0% when you have reliable control values, or use a normalized model.

The provided protocols and data should serve as a robust starting point. For highly context-specific results, you may need to optimize parameters like cell density and drug incubation time for your specific models.

References

STF-118804 cell viability assay interference

Author: Smolecule Technical Support Team. Date: February 2026

STF-118804: Core Information & Mechanism

This compound is a highly specific, next-generation inhibitor of the enzyme Nicotinamide phosphoribosyltransferase (NAMPT) [1] [2]. NAMPT is the rate-limiting enzyme in the NAD salvage pathway, a critical process for maintaining cellular NAD levels [1]. By inhibiting NAMPT, this compound depletes intracellular NAD, leading to metabolic collapse, a drop in ATP, and ultimately, reduced cancer cell viability [1].

The diagram below illustrates this mechanism and its downstream effects on key signaling pathways.

G STF This compound NAMPT Inhibits NAMPT STF->NAMPT NAD Depletes NAD+ NAMPT->NAD Metabolism Metabolic Collapse: ↓ Glycolysis ↓ ATP NAD->Metabolism AMPK Activates AMPK (Phosphorylation) Metabolism->AMPK Outcome Reduced Cell Viability & Tumor Growth Metabolism->Outcome mTOR Inhibits mTOR (Reduced Phosphorylation) AMPK->mTOR Pathway Crosstalk AMPK->Outcome mTOR->Outcome

Quantitative Efficacy Data

The following table summarizes the anti-cancer efficacy of this compound from preclinical studies [1].

Model System Cell Lines / Details Exposure Time IC₅₀ / Effect Key Findings
In Vitro (PDAC) Panc-1, PaTu8988t 72 hours ~Low nanomolar range Reduced viability, colony formation in soft agar, and induced metabolic collapse.
In Vitro (PDAC) SU86.86 72 hours ~Higher nanomolar range Demonstrated similar effects but required higher concentrations, indicating variable sensitivity.
In Vivo (Mouse) Panc-1 orthotopic model 25 mg/kg, twice daily for 21 days Significant reduction in tumor size Showed efficacy comparable to the NAMPT inhibitor FK866.

Experimental Protocols & Best Practices

Here are detailed methodologies for key experiments cited in the research.

Cell Viability Assay (using CellTiter-Blue)

This protocol is adapted from studies that used CellTiter-Blue (a resazurin-based assay) to test this compound [1] [2].

  • Cell Seeding: Seed cells (e.g., 6x10⁵ cells/mL) in a 96-well plate [2].
  • Compound Treatment: Add this compound in increasing concentrations. Note: A recommended final DMSO concentration is 0.1% or less to avoid solvent toxicity.
  • Incubation: Incubate cells at 37°C with 5% CO₂ for a defined period (e.g., 48-72 hours) [1] [2].
  • Viability Measurement: Add CellTiter-Blue reagent at a 1:10 dilution to the culture medium. Incubate for 4 hours at 37°C/5% CO₂ [2].
  • Detection: Read fluorescence on a plate reader (Ex/Em ~555/590 nm) [2].
Assessing Signaling Pathway Activation (Western Blot)

This method was used to demonstrate this compound's effect on AMPK and mTOR pathways [1].

  • Cell Treatment: Treat cells with this compound for the desired time (e.g., 48 hours).
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation: Probe the membrane with primary antibodies against:
    • Phospho-AMPKα (Thr172)
    • Total AMPKα
    • Phospho-mTOR (Ser2448)
    • Phospho-P70S6K (Thr389)
    • A corresponding loading control (e.g., GAPDH, β-Actin)
  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.

Troubleshooting: Assay Interference

A critical issue when using reduction-based viability assays (like MTT or resazurin) with drugs that have antioxidant properties is chemical interference, which can lead to false-negative results [3].

  • The Problem: The antioxidant property of a drug can directly reduce the assay dye (e.g., resazurin in CellTiter-Blue) in the culture medium, independent of cellular metabolic activity. This generates a high fluorescent signal that is misinterpreted as high cell viability, even when cells are dying [3].
  • The Solution: A simple modification to the manufacturer's protocol can mitigate this interference [3].
    • After drug treatment, suction the media containing this compound from the wells.
    • Wash the cells gently with phosphate-buffered saline (PBS).
    • Add fresh media (without the drug) followed by the assay reagent.
    • Proceed with the incubation and measurement as usual.
  • Additional Control: Always include a "test compound control"—wells containing medium and this compound but no cells—to check for direct reduction of the assay dye by the compound itself [3].

Frequently Asked Questions (FAQs)

Q1: What is the solvent used to dissolve this compound, and what is a typical stock concentration? A: this compound is typically dissolved in DMSO. A common stock concentration is 61 mg/mL (132.16 mM) [2]. Always ensure the final DMSO concentration in cell culture is non-toxic (usually ≤0.1%).

Q2: How can I confirm that the observed cell death is specifically due to NAMPT inhibition? A: The gold-standard rescue experiment is to supplement the culture with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. If cell death is specifically caused by NAMPT inhibition, adding exogenous NMN should bypass the blockade and restore NAD levels, thereby preventing cell death [1].

Q3: My viability assay shows high signal in treated wells, but the cells look dead under the microscope. What should I do? A: This is a classic sign of assay interference. Immediately implement the protocol modification described in the troubleshooting section above (washing cells before adding the assay reagent). Also, confirm your results using an alternative, non-reduction-based viability assay, such as the CellTiter-Fluor Assay which measures live-cell protease activity [4] [2].

References

STF-118804 Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is STF-118804's mechanism of action? this compound is a highly specific, competitive inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) [1] [2]. NAMPT is the rate-limiting enzyme in the primary NAD salvage pathway in mammals. By inhibiting NAMPT, this compound blocks the production of nicotinamide mononucleotide (NMN) from nicotinamide (NAM), leading to a depletion of intracellular NAD pools. This depletion causes metabolic collapse, energy stress, and ultimately, cell death [3].

  • What is a typical IC₅₀ range for this compound? Sensitivity varies by cell line. In pancreatic ductal adenocarcinoma (PDAC) models, the IC₅₀ for cell viability was in the low nanomolar range. Some lines like Panc-1 and PaTu8988t were more sensitive, while others like SU86.86 were less sensitive [3].

  • How quickly does this compound deplete NAD levels? NAD depletion occurs in a time-dependent manner. Significant reductions (up to 75%) can be observed within 12 hours of treatment, with further depletion occurring by 24 hours [3].

  • Can the effects of this compound be rescued? Yes. The study confirmed that the effects on cell viability and pathway activation are on-target. Adding exogenous Nicotinamide Mononucleotide (NMN), the product of the NAMPT reaction, successfully restored NAD levels and blocked both the activation of the AMPK pathway and the decrease in cell viability induced by this compound [3].

  • Does this compound show efficacy in combination therapies? Yes, the research indicates additive effects when this compound is combined with several standard chemotherapeutic agents, including gemcitabine, paclitaxel, and etoposide, in pancreatic cancer models [3].

NAD Depletion & Cytotoxicity Kinetics

The following table summarizes the key kinetic parameters of this compound-induced NAD depletion and its downstream effects on cell viability [3].

Parameter Panc-1 Cells PaTu8988t Cells SU86.86 Cells
NAD Reduction (after 24h) Significant depletion ~75% reduction at 12h ~75% reduction at 12h
ATP Reduction (onset) Significant decrease after 48h Information Not Specified Significant decrease after 48h
Cell Viability Impact (72h) IC₅₀ in nanomolar range IC₅₀ in nanomolar range Less sensitive (higher IC₅₀)

Experimental Protocol: Measuring NAD Depletion Kinetics

This protocol is adapted from the methodology used to generate the data above [3].

  • 1. Cell Seeding: Plate your pancreatic cancer cell lines (e.g., Panc-1, PaTu8988t, SU86.86) in appropriate multi-well plates and allow them to adhere for 24 hours.
  • 2. Compound Treatment: Prepare a concentration gradient of this compound (e.g., 0 nM, 12.5 nM, 50 nM, 100 nM) in the cell culture medium. Replace the medium on the plated cells with the compound-containing medium.
  • 3. Time-Course Harvesting: For each cell line and concentration, harvest cells at multiple time points (e.g., 0 h, 12 h, 24 h, 48 h) post-treatment. This is typically done by washing with PBS and then lysing the cells with a specific lysis buffer compatible with your NAD quantification assay.
  • 4. NAD Quantification: Use a commercial NAD/NADH quantification kit (often based on enzymatic cycling assays) according to the manufacturer's instructions to measure the NAD levels in the cell lysates. Normalize the NAD concentration to the total protein content in each sample.
  • 5. Viability Assay (Parallel): In a parallel set of plates, treat cells identically and assess cell viability at 72 hours using a metabolic assay like MTT or a trypan blue exclusion assay.

Troubleshooting Guide

  • Problem: Lack of efficacy in my cell model.
    • Solution A: Verify the expression levels of NAMPT in your cell line, as sensitivity correlates with NAMPT expression and dependence on the NAD salvage pathway [3] [2].
    • Solution B: Ensure your compound is stored correctly and reconstituted properly. This compound should be stored at -20°C [2].
  • Problem: Excessive cell death in negative controls.
    • Solution A: Titrate the concentration of the vehicle (e.g., DMSO) to ensure it does not exceed cytotoxic levels (typically ≤0.1%).
    • Solution B: Include a positive control, such as a known chemotherapeutic agent, to validate your assay system.
  • Problem: Inconsistent results between experiments.
    • Solution A: Maintain consistent cell culture conditions, as NAD metabolism can be influenced by cell confluence, nutrient availability, and passage number.
    • Solution B: Use a rescue control with exogenous NMN (e.g., 1-10 µM) to confirm that the observed effects are on-target [3].

This compound Signaling Pathway

The diagram below illustrates the mechanism of action and downstream signaling consequences of NAMPT inhibition by this compound, based on the described research [3].

G cluster_0 NAD Salvage Pathway STF This compound NAMPT NAMPT Enzyme STF->NAMPT NAD NAD+ Levels NAMPT->NAD Inhibition Metabolism Glycolysis & Metabolism NAD->Metabolism Co-factor ATP ATP Levels Metabolism->ATP AMPK AMPK Pathway ATP->AMPK Decrease Activates mTOR mTOR / P70S6K Pathway AMPK->mTOR Inhibits Outcomes Reduced Cell Viability & Growth mTOR->Outcomes NMN_Rescue Exogenous NMN NMN_Rescue->NAD Bypasses Block

Diagram: this compound triggers metabolic stress and inhibits growth by depleting NAD and ATP, activating AMPK, and inhibiting mTOR. This can be reversed by adding NMN.

References

STF-118804: Mechanism & Metabolic Impact

Author: Smolecule Technical Support Team. Date: February 2026

STF-118804 is a novel, highly specific competitive inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1] [2]. Its core mechanism and resulting metabolic effects are summarized below.

Aspect Description
Primary Target Nicotinamide phosphoribosyltransferase (NAMPT) [1] [2].
Mechanism of Action Competitively inhibits NAMPT, blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+ [1] [2].
Key Metabolic Outcome Induces metabolic collapse in Pancreatic Ductal Adenocarcinoma (PDAC) cells [1].
NAD+ Depletion Reduces NAD+ levels in a concentration and time-dependent manner (e.g., ~75% reduction in sensitive lines after 12h) [1].
Glycolytic Impairment Decreases glucose uptake and lactate excretion [1].
Energy Crisis Lowers intracellular ATP levels, with significant depletion observed after 48 hours [1].
Signaling Pathway Alterations Activates AMPK (phosphorylation at Thr172) and inhibits mTOR pathway (reduced phosphorylation of mTOR and P70S6K) [1].
In Vivo Efficacy Reduces orthotopic pancreatic tumor size in mice after 21 days of treatment [1].

Experimental Protocols & Troubleshooting

Here is a detailed guide for key experiments, presented in a FAQ format.

FAQ 1: How do I assess this compound-induced metabolic collapse in vitro?

Objective: To measure the direct effects of this compound on cell viability, NAD+ levels, and energy metabolism.

Detailed Protocol:

  • Cell Viability (MTT Assay)

    • Cells: Use pancreatic cancer cell lines (e.g., Panc-1, PaTu8988t). As a control, use non-tumor cells like human Peripheral Blood Mononuclear Cells (PBMCs) or Murine Embryonic Fibroblasts (MEFs), which are less sensitive [1].
    • Dosing: Treat cells with this compound in the nanomolar range (e.g., 1-100 nM) for 72 hours [1].
    • Validation: Confirm results with alternative viability/growth assays like trypan blue exclusion or sulforhodamine B (SRB) assay [1].
  • NAD+/NADH Measurement

    • Sample Prep: Harvest 2-4 million cells after treatment (e.g., 12-24 hours for NAD+ depletion kinetics) [1].
    • Assay Kit: Use a commercial NAD+/NADH assay kit (e.g., Promega #G9071) [3].
    • Procedure: Follow manufacturer instructions to lyse cells and measure luminescence or absorbance. Normalize values to total cell count or protein concentration [3].
  • ATP Level Quantification

    • Assay Kit: Use a luminescence-based kit (e.g., Promega CellTiter-Glo #G7570) [3].
    • Timing: Treat cells for 48 hours or more to observe significant ATP depletion [1].
    • Procedure: Lyse cells and add assay reagent. Measure luminescence, which is proportional to ATP present [3].
  • Glycolytic Function (Seahorse XF Analyzer)

    • Cell Seeding: Plate 20,000-25,000 cells/well in a Seahorse XF96 plate [3].
    • Treatment: Treat cells with this compound for ~20 hours prior to the assay [3].
    • Assay: Run a Glycolytic Rate Assay to directly measure proton efflux rate (PER), an indicator of glycolytic flux [3].

Troubleshooting Guide:

Issue Potential Cause Solution
Low potency across cell lines. Differential reliance on NAMPT vs. other NAD+ synthesis pathways (Preiss-Handler or de novo) [4]. Pre-test cell lines for NAMPT expression. Combine with inhibitors of other pathways (e.g., NAPRTi) [4].
High cytotoxicity in control cells. Off-target effects or excessive concentration. Titrate the drug concentration. Use control cell lines (e.g., MEFs, HPNE) to establish a therapeutic window [1].
No change in NAD+ despite cell death. Cell death may occur via off-target mechanisms. Use exogenous NMN (1 mM) for rescue experiments. If NMN restores viability/NAD+, the effect is on-target [1] [3].
High data variability in ATP assays. Inconsistent cell lysis or timing. Use an automated cell counter to normalize cell numbers. Ensure consistent treatment duration across replicates [3].
FAQ 2: How can I validate the on-target mechanism of this compound?

Objective: To confirm that the observed effects are specifically due to NAMPT inhibition and subsequent NAD+ depletion.

Detailed Protocol:

  • NMN Rescue Experiment

    • Co-treatment: Administer 1 mM Nicotinamide Mononucleotide (NMN) alongside this compound [1].
    • Expected Outcome: Exogenous NMN bypasses the NAMPT blockade. Successful restoration of NAD+ levels, reversal of AMPK/mTOR signaling changes, and prevention of cell death confirm an on-target effect [1].
  • Analysis of Downstream Signaling (Western Blot)

    • Target Proteins: Probe for:
      • p-AMPKα (Thr172): Levels should increase.
      • p-mTOR (Ser2448): Levels should decrease.
      • p-P70S6K: Levels should be strongly inhibited [1].
    • Procedure: Treat cells for ~48 hours, lyse, run SDS-PAGE, and transfer to membrane. Use specific primary antibodies and appropriate HRP-conjugated secondary antibodies for detection [1].

Visualizing Signaling Pathways with Graphviz

The following diagram illustrates the core signaling pathways affected by this compound, as described in the research [1]. You can use this DOT script to generate the diagram for your reports.

STF118804_Pathway STF This compound NAMPT NAMPT Activity STF->NAMPT Inhibits NAD NAD+ Levels NAMPT->NAD Depletes Glycolysis Glycolytic Flux (Glucose Uptake, Lactate) NAD->Glycolysis Impairs ATP ATP Levels NAD->ATP Depletes Viability Cell Viability & Growth Glycolysis->Viability Reduces AMPK AMPK (Activated) ATP->AMPK Activates ATP->Viability Reduces mTOR mTOR Pathway (Inhibited) AMPK->mTOR Inhibits P70S6K p-P70S6K (Inhibited) mTOR->P70S6K Inhibits NMN Exogenous NMN NMN->NAD Bypasses Restores

Diagram Title: this compound Mechanism and Signaling Pathway

This diagram shows how this compound inhibits NAMPT, leading to NAD+ depletion. This causes a metabolic collapse (impaired glycolysis and ATP depletion) that activates AMPK and inhibits the mTOR/P70S6K axis, ultimately reducing cell viability. The dashed line shows how adding exogenous NMN can bypass the inhibition and rescue the cells.

Research Implications & Combination Strategies

The preclinical data suggests several promising research directions:

  • Combination Therapies: this compound shows additive effects when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide [1]. This represents a viable strategy to enhance efficacy.
  • Synergistic Targets: Research with other NAMPT inhibitors shows that NAD+ depletion can profoundly sensitize cancer cells to inhibition of the NAD+-dependent oncogenic transcription factor CtBP [4]. This combination strategy could be highly effective.

References

Known Resistance Mechanisms to STF-118804

Author: Smolecule Technical Support Team. Date: February 2026

The primary identified mechanism of resistance to STF-118804 and other NAMPT inhibitors is the acquisition of point mutations in the NAMPT gene. The following table summarizes a key mutation and its functional consequences.

NAMPT Mutation Resistance Profile Proposed Molecular Mechanism Key Experimental Evidence

| H191R [1] | Confers cross-resistance to diverse NAMPT inhibitors (FK866, CHS-828, GNE-617, and this compound) [1]. | Alters NAMPT's interaction with binding partners (POTEE, beta-actin), potentially reducing drug affinity without affecting basal enzyme activity or NAD+ levels [1]. | • Whole-exon sequencing identified the H191R mutation in resistant cells [1]. • Immunoprecipitation & mass spectrometry showed disrupted protein-protein interactions in mutant cells [1]. |

Other mutations reported for first-generation NAMPT inhibitors (e.g., G217R, D93del, Q388R) provide context for potential resistance, though their direct link to this compound is less established [1].

Experimental Guide for Investigating Resistance

For researchers encountering potential resistance in their models, the following workflow and detailed protocols can guide the investigation.

G Start Start: Suspected Resistance to this compound Step1 1. Establish Resistant Cell Line (Method A) Start->Step1 Step2 2. Confirm Resistance Phenotype (IC50, NAD+/ATP levels) Step1->Step2 Sub_A Method A: Gradual Dose Escalation Step1->Sub_A Sub_B Method B: Chemical Mutagenesis (N-ethyl-N-nitrosourea) Step1->Sub_B Step3 3. Identify Mutation (Whole-exon sequencing) Step2->Step3 Step4 4. Validate Mechanism (Enzyme activity, IP-MS) Step3->Step4 End Resistance Mechanism Identified Step4->End

Method A: Generating an this compound-Resistant Cell Line via Gradual Dose Escalation

This protocol is adapted from a study that generated FK866-resistant HCT116 cells, a method applicable to this compound [1].

  • Principle: Continuous, long-term exposure of a parental cancer cell line to progressively higher concentrations of this compound selects for clones with innate or acquired resistance.
  • Materials:
    • Parental cancer cell line (e.g., HCT116, Panc-1).
    • This compound (APExBIO, Cat. No. B8243).
    • Complete cell culture medium.
    • Cell culture flasks/plates.
  • Procedure:
    • Initial Culture: Begin by culturing parental cells in a medium containing a low concentration of this compound (e.g., 1-5 nM, based on the IC50 of the parental line).
    • Dose Escalation: Maintain the cells at each concentration until stable growth is observed. Then, gradually increase the this compound concentration in a stepwise manner (e.g., 2-fold increments) over approximately 6 weeks [1].
    • Clone Selection: Once a significantly high resistance level is achieved (e.g., a 1000-fold increase in IC50), isolate single-cell clones by limiting dilution to establish a pure resistant population (e.g., designated as HCT116R_STF).
Method B: Confirming the Resistance Phenotype and Mechanism

After establishing a resistant line, confirm the phenotype and identify the cause.

  • Cell Viability and IC50 Determination [2] [1] [3]
    • Principle: Compare the sensitivity of parental and resistant cells to this compound.
    • Protocol: Seed cells in 96-well plates and treat with a concentration gradient of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Assess viability using assays like WST-8, MTT, or sulforhodamine B (SRB). Calculate the IC50 values for both lines. A significant rightward shift in the IC50 curve of the resistant line confirms the phenotype [2] [1].
  • Metabolic and Biochemical Validation [2] [4]
    • Principle: Verify that resistance stems from a mechanism that bypasses NAMPT inhibition rather than general survival changes.
    • NAD+/ATP Level Measurement: Treat parental and resistant cells with this compound (e.g., at the parental IC50) for 24-48 hours. Measure intracellular NAD+ and ATP levels using commercial kits. In the resistant line, these levels should remain relatively stable post-treatment, unlike the sharp decrease seen in parental cells [2] [4].
  • Identifying NAMPT Mutations [1]
    • Principle: Identify potential causative mutations in the NAMPT gene.
    • Protocol: Extract genomic DNA or total RNA from both parental and resistant cell lines. Perform whole-exon sequencing or Sanger sequencing of the NAMPT coding region. Align sequences to the reference to identify single-nucleotide variants (SNVs) or indels. The H191R mutation is a key candidate to check [1].
  • Investigating Altered Protein Interactions (Advanced) [1]
    • Principle: Probe the hypothesis that resistance mutations disrupt critical protein-protein interactions.
    • Protocol: Perform co-immunoprecipitation (co-IP) using an anti-NAMPT antibody on lysates from both cell lines. Analyze the precipitated complexes by western blotting (to check for known partners like beta-actin) or mass spectrometry (for an untargeted proteomic analysis) to identify differentially bound proteins.

Frequently Asked Questions (FAQs)

Q1: My resistant cell line shows no known NAMPT mutations. What else could cause resistance? While mutations are a primary mechanism, consider these alternatives:

  • Upregulation of Alternative NAD+ Biosynthesis Pathways: Increased expression or activity of enzymes in the de novo pathway (from tryptophan) or the Preiss-Handler pathway (from nicotinic acid) can compensate for NAMPT inhibition. Measure the expression levels of key enzymes like NAPRT (nicotinate phosphoribosyltransferase) [4].
  • Altered Drug Influx/Efflux: Increased activity of efflux transporters (e.g., P-glycoprotein) could reduce intracellular concentrations of this compound. Test for cross-resistance to other chemotherapeutics and use inhibitors like verapamil to check for reversal of resistance.

Q2: How can I overcome or prevent this compound resistance in my models?

  • Use Combination Therapies: Preclinical studies show that this compound has additive effects when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide [2]. Combining it with other metabolic inhibitors (e.g., HDAC inhibitors) has also shown synergistic promise in other cancer types [4].
  • Employ Intermittent Dosing Schedules: Instead of continuous dosing, pulse dosing can maintain antitumor efficacy while potentially delaying the outgrowth of resistant clones by allowing for the recovery of normal cell NAD+ pools.

References

STF-118804 Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical characteristics and standard preparation methods for STF-118804 based on the information from several research chemical suppliers.

Parameter Specification
Molecular Weight 461.53 g/mol [1] [2] [3]
Solubility in DMSO ~46-61 mg/mL (100-132 mM) [1] [4] [3]
Solubility in Water Insoluble [1]
Solubility in Ethanol Insoluble [1]
Standard Stock Concentration 10-100 mM in DMSO [5] [6] [3]
Purity ≥98% [5] [4] [2]
Recommended Storage -20°C (solid and solution) [5] [4] [2]
Solution Stability Up to 3 months at -20°C for DMSO solutions [4]

Step-by-Step Preparation Guide

Here is a consolidated protocol for preparing a 10 mM this compound stock solution:

  • Calculate the Mass. For 1 mL of a 10 mM stock solution, you will need 4.62 mg of this compound (Molecular Weight: 461.53 g/mol).
  • Weigh the Compound. Accurately weigh out the calculated mass of the solid compound.
  • Dissolve in DMSO. Transfer the powder to a suitable vial and add 1 mL of fresh, high-quality, moisture-absorbing DMSO to achieve the final concentration [1]. Note: The solubility data indicates that DMSO is the preferred solvent; the compound is insoluble in water or ethanol [1].
  • Mix Thoroughly. Vortex or sonicate the mixture briefly to ensure complete dissolution and a clear solution [3].
  • Aliquot and Store. Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for longer-term storage [5] [4] [3].

This workflow outlines the key stages of the preparation process:

G Start Start Stock Solution Prep Step1 Calculate & Weigh (4.62 mg for 1 mL of 10 mM) Start->Step1 Step2 Add Solvent (Use fresh, high-quality DMSO) Step1->Step2 Step3 Mix Thoroughly (Vortex or sonicate until clear) Step2->Step3 Step4 Aliquot & Store (Small volumes at -20°C or -80°C) Step3->Step4 End Ready for Use Step4->End

Important Handling Notes

  • Use Fresh DMSO: It is specifically noted that moisture-absorbing DMSO can reduce the solubility of this compound. Always use fresh DMSO from a newly opened bottle [1].
  • Confirm Solubility: While the reported solubility is high, if you encounter difficulty dissolving the compound, sonication is recommended [3].
  • Quality Control: The compound should be a "white to light yellow" solid [5]. Always check the Certificate of Analysis (CoA) for your specific batch for precise purity and molecular weight [2].

Frequently Asked Questions

Q1: What is the typical final working concentration of this compound in cell culture assays? A1: Based on the literature, this compound is effective at low nanomolar (nM) concentrations. Cell viability assays for various cancer cell lines (e.g., B-ALL, pancreatic cancer) typically use concentrations ranging from ~6.25 nM to 100 nM [1] [7].

Q2: My stock solution has been through multiple freeze-thaw cycles. Should I still use it? A2: It is not recommended. To ensure stability and potency, it is best to use freshly prepared stock solutions. Supplier Focus Biomolecules notes that solutions in DMSO are stable for up to 3 months when stored at -20°C [4]. Using single-use aliquots is the best practice to avoid repeated freeze-thaw cycles.

Q3: The powder or solution has an unusual appearance. What should I do? A3: Do not use it. The solid should be a "white to light yellow" color [5]. If the powder looks different or your solution is not clear, contact the supplier for batch-specific information.

References

Direct Efficacy Comparison in Pancreatic Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a study that evaluated STF-118804 and FK866 in models of pancreatic ductal adenocarcinoma (PDAC) [1] [2] [3].

Feature/Aspect This compound FK866
Inhibitor Type Novel, competitive, "next-generation" NAMPT inhibitor [1] [2] First-generation, non-competitive NAMPT inhibitor [1] [2]
In Vitro Efficacy (PDAC cells) Reduced cell viability and colony formation in soft agar at nanomolar concentrations [1] [2] Previously shown to decrease pancreatic cancer cell viability [1] [2]
In Vivo Efficacy (PDAC) Reduced tumor size in an orthotopic mouse model after 21 days of treatment [1] [2] Reduced tumor size in an orthotopic mouse model after 21 days of treatment [1] [2]
Metabolic Impact Depleted NAD+, decreased glucose uptake, lactate excretion, and ATP levels, leading to metabolic collapse [1] [2] Information not available in the provided search results for direct comparison.
Pathway Modulation Activated AMPK pathway and inhibited mTOR pathway [2] Information not available in the provided search results for direct comparison.
Combination with Chemo Additive effect in decreasing cell viability when combined with paclitaxel, gemcitabine, and etoposide [1] [2] Information not available in the provided search results for direct comparison.

Mechanism of Action and Key Experimental Data

Both this compound and FK866 target Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Many cancer cells rely on this pathway to maintain high levels of NAD+, a crucial cofactor for energy metabolism and cell survival [1] [2]. Inhibiting NAMPT depletes cellular NAD+, leading to metabolic collapse and cell death.

The core experimental workflow and mechanistic consequences of NAMPT inhibition are illustrated below.

G Start PDAC Cell Lines (Panc-1, PaTu8988t, etc.) Step1 In Vitro Treatment with NAMPT Inhibitor (this compound/FK866) Start->Step1 Step2 Inhibition of NAMPT Enzyme Step1->Step2 Step3 Depletion of Intracellular NAD+ Step2->Step3 Metabolic Metabolic Collapse Step3->Metabolic Pathway Altered Signaling Pathways Step3->Pathway Outcome Reduced Cell Viability and Tumor Growth Metabolic->Outcome Leads to Mech1 • Decreased Glycolysis • Reduced Lactate Excretion • Lower ATP Levels Metabolic->Mech1 Pathway->Outcome Leads to Mech2 • AMPK Pathway Activation • mTOR Pathway Inhibition Pathway->Mech2

Key experimental evidence supporting the efficacy of these inhibitors includes:

  • NAD+ Depletion: Treatment with this compound caused a concentration-dependent decrease in NAD+ levels across multiple PDAC cell lines, with effects observed within 12-24 hours [1] [2].
  • Rescue Experiment: The cytotoxic effects of this compound were reversed by adding exogenous Nicotinamide Mononucleotide (NMN), confirming the on-target mechanism through the NAMPT pathway [1] [3].
  • Synergy with Standard Chemotherapy: this compound showed an additive effect in reducing cell viability when combined with chemotherapeutic agents like gemcitabine, which is a standard treatment for pancreatic cancer [1] [2].

Insights on Drug Resistance

A critical consideration in drug development is resistance. A 2018 study demonstrated that cancer cells with acquired resistance to FK866 can also become cross-resistant to other NAMPT inhibitors, including this compound [4]. This cross-resistance was linked to specific point mutations in the NAMPT gene (e.g., H191R) that can prevent the inhibitor from binding effectively [4]. This suggests that while this compound is a potent inhibitor, its clinical application might be challenged by pre-existing or acquired resistance mechanisms shared with earlier-generation compounds.

Interpretation and Future Directions

The available evidence indicates that This compound demonstrates potent anti-cancer efficacy comparable to FK866 in preclinical pancreatic cancer models. Its characterization as a "next-generation" and "highly specific" inhibitor suggests it may represent a refined compound, though the provided studies do not establish a definitive clinical superiority over FK866.

For your research, the following points are crucial:

  • Context of Evidence: This comparison is based on a limited number of preclinical studies. Comprehensive data from broader cancer types or human trials is not available in the search results.
  • Combination Potential: The additive effect of this compound with standard chemotherapeutics is a promising avenue for overcoming treatment resistance in aggressive cancers like PDAC [1] [2].
  • Resistance Monitoring: The potential for cross-resistance necessitates careful patient stratification and monitoring for NAMPT mutations in a clinical setting [4].

References

Specificity and Validation of STF-118804

Author: Smolecule Technical Support Team. Date: February 2026

The high specificity of STF-118804 for NAMPT has been consistently validated through multiple rigorous experimental approaches, which are summarized in the table below.

Validation Method Experimental Description Key Outcome / Result
Genetic Rescue [1] Genome-scale shRNA screen (using ~25 shRNAs/gene) to find genes conferring resistance/sensitivity. NAMPT identified as primary target; shRNAs against NAMPT conferred significant resistance to this compound.
NMN Rescue [2] [3] Addition of nicotinamide mononucleotide (NMN), the direct enzymatic product of NAMPT. Reversed cytotoxicity & NAD+ depletion; restored cell viability and NAD+ levels, confirming on-target activity.
Metabolic Consequence [2] Measurement of intracellular NAD+ levels after treatment. Dose-dependent NAD+ reduction; confirmed engagement with the intended metabolic pathway.
Selectivity Profile [1] Testing on a panel of B-cell acute lymphoblastic leukemia (B-ALL) cell lines. High potency (low nM IC₅₀) in most lines; specific profile, with some resistant lines suggesting potential biomarker differences.

Comparative Preclinical Potency and Efficacy

This compound has shown potent anti-tumor activity across various cancer types in vitro and in vivo. The following table summarizes key quantitative data from preclinical studies.

Cancer Type In Vitro Model (Cell Line) In Vitro Potency (IC₅₀ / EC₅₀) In Vivo Model In Vivo Dosing & Key Result
Acute Lymphoblastic Leukemia (ALL) [1] NALM-6 (human) 0.026 µM [4] Orthotopic xenotransplant mouse model 50 mg/kg, s.c., 20 days; improved survival [4] [1]
Pancreatic Ductal Adenocarcinoma (PDAC) [2] Panc-1, PaTu8988t ~12.5 - 25 nM [2] Orthotopic mouse model (Panc-1) 25 mg/kg, i.p., 3 weeks; reduced tumor growth [2] [4]
Neuroblastoma [3] NB1691 ~50 nM (approx. from viability assay) Mouse xenograft model (NB1691) 5 mg/kg, i.p., 21 days; blocked tumor growth [3]

Detailed Experimental Protocols

For your experimental work, here are the detailed methodologies from key studies:

  • Cell Viability Assay (Pancreatic Cancer) [2]: PDAC lines (Panc-1, PaTu8988t, SU86.86, Panc04.03) were treated with this compound (6.25-25 nM) for 72 hours. Viability was assessed using the MTT assay, and results were confirmed with trypan blue exclusion and sulforhodamine B (SRB) assays.
  • NMN Rescue Assay [2]: To confirm on-target activity, Ewing sarcoma and PDAC cells were co-treated with this compound and NMN. The reversal of NAD+ depletion and cytotoxic effects was measured, confirming that the effects were specifically due to NAMPT inhibition.
  • In Vivo Efficacy Study (Neuroblastoma) [3]: Mice bearing NB1691 xenografts were treated with this compound at 5 mg/kg via intraperitoneal injection for 21 days. Tumor volume was measured regularly, and the study demonstrated significant suppression of tumor growth compared to the control group.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by potently inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage synthesis pathway. This diagram illustrates the key signaling pathways affected:

G STF This compound NAMPT Inhibits NAMPT STF->NAMPT NAD Depletes NAD+ NAMPT->NAD Glycolysis Impairs Glycolysis NAD->Glycolysis PARP Inhibits PARP Activity NAD->PARP AMPK Activates AMPK NAD->AMPK ATP Lowers ATP Glycolysis->ATP ATP->AMPK  Signals Energy Stress Outcomes Cell Death (Apoptosis) Reduced Tumor Growth ATP->Outcomes DNA Increased DNA Damage PARP->DNA DNA->Outcomes mTOR Inhibits mTOR Pathway AMPK->mTOR Inhibits mTOR->Outcomes

The primary molecular and cellular consequences of this mechanism include:

  • Metabolic Collapse: The drop in NAD+ leads to a severe reduction in glycolysis, shown by decreased glucose uptake and lactate excretion, ultimately causing ATP levels to fall [2].
  • Impaired DNA Repair: NAD+ depletion inhibits PARP activity, a major NAD+-consuming enzyme. This results in the accumulation of DNA damage, a key trigger for apoptosis in sensitive cancer cells [5].
  • Altered Cell Signaling: The energy crisis (low ATP) activates AMPK, which in turn inhibits the mTOR growth-promoting pathway, further suppressing cell proliferation and survival [2] [4].

Research Context and Comparisons

  • Comparison with Other NAMPT Inhibitors: this compound is a next-generation inhibitor identified through a phenotypic screen, distinct from first-generation inhibitors like FK866 [1]. In direct comparisons, it has shown equal or greater potency than FK866 and GNE-618 in models like Ewing sarcoma [5]. Its discovery highlights a modern drug development approach that seamlessly progresses from lead identification to target validation.
  • Therapeutic Window: A key finding is that this compound can exhibit a favorable therapeutic index. Studies in ALL models showed it was 5-10 times more potent against patient leukemic cells than against normal human and murine hematopoietic progenitors [1]. Furthermore, in vivo studies in pancreatic cancer and neuroblastoma reported antitumor efficacy without significant toxicity [2] [3].

References

STF-118804 competitive inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments from the cited studies.

  • Cell Viability Assays (MTT and Trypan Blue)

    • Cell Lines: Human PDAC lines (e.g., Panc-1, PaTu8988t).
    • Procedure: Cells are treated with varying nanomolar concentrations of STF-118804 for 72 hours. Viability is assessed via MTT assay, which measures metabolic activity, or by trypan blue exclusion, which counts intact viable cells [1].
  • NAD+ and ATP Level Measurement

    • NAD+ Measurement: Cells are treated with this compound for 24 hours. NAD levels are quantified using enzymatic cycling assays or commercial colorimetric/fluorometric kits on deproteinized cell lysates [1].
    • ATP Measurement: Cells are treated with this compound for 24-48 hours. ATP levels are measured using a colorimetric assay kit, where ATP concentration in deproteinized lysates is determined by absorbance at 570nm [1].
  • Anchorage-Independent Growth (Soft Agar Assay)

    • Procedure: Cells are seeded in a soft agar medium containing this compound or vehicle. The medium is refreshed twice weekly. After 14 days, colonies are stained and manually counted to assess malignant potential inhibition [1].
  • Western Blot Analysis for Pathway Activation

    • Procedure: Cells are treated with this compound for 48 hours, lysed, and proteins are separated by SDS-PAGE. Membranes are probed with primary antibodies against phospho-AMPKα (Thr172), phospho-mTOR (Ser2448), and phospho-P70S6K, followed by HRP-conjugated secondary antibodies and visualization by chemiluminescence [1].

Biological Consequences and Signaling Pathways

The primary mechanism of this compound triggers a cascade of biological events leading to cancer cell death, which can be visualized in the following pathway.

G Start This compound Treatment NAMPT_Inhibition Competitive Inhibition of NAMPT Start->NAMPT_Inhibition NAD_Depletion Depletion of Cellular NAD+ NAMPT_Inhibition->NAD_Depletion ATP_Reduction Reduction in ATP Levels NAD_Depletion->ATP_Reduction Metabolic_Collapse Metabolic Collapse NAD_Depletion->Metabolic_Collapse Disrupts NAD-dependent processes AMPK_Activation Activation of AMPK Pathway ATP_Reduction->AMPK_Activation mTOR_Inhibition Inhibition of mTOR Pathway AMPK_Activation->mTOR_Inhibition Outcomes Impaired Cell Growth Reduced Viability Induction of Apoptosis mTOR_Inhibition->Outcomes Metabolic_Collapse->Outcomes

Comparison with Other NAMPT Inhibitors

This compound belongs to a class of targeted cancer therapeutics. Here's how it compares with other notable NAMPT inhibitors.

Inhibitor Reported IC₅₀ / Potency Key Characteristics & Evidence
This compound Nanomolar range (cell viability) [1] "Highly specific next-generation" inhibitor; shows efficacy in pancreatic cancer and high-risk acute lymphoblastic leukemia models; activates AMPK and inhibits mTOR [1] [2].
FK866 (Daporinad) 0.09 nM (enzyme IC₅₀) [3] Well-characterized first-generation, non-competitive inhibitor; used as a benchmark in studies; showed reduced tumor size in vivo but associated with clinical limitations like thrombocytopenia [1] [4] [5].
CHS-828 (GMX1778) < 25 nM (enzyme IC₅₀) [3] A competitive inhibitor; showed potent cytotoxic and anticancer activity in preclinical models [3].
OT-82 Single-digit nanomolar range (cell viability) [5] Novel oral inhibitor; reported favorable toxicity profile in preclinical studies, particularly for hematological malignancies; depletes NAD and impairs DNA damage repair [5].
GNE-617 5 nM (enzyme IC₅₀) [3] A specific NAMPT inhibitor with demonstrated efficacy in cancer xenograft models [3].

Research Applications and Context

This compound is established as a highly specific research tool in preclinical cancer studies. Its efficacy has been demonstrated in multiple cancer types, including pancreatic ductal adenocarcinoma (PDAC) and high-risk acute lymphoblastic leukemia [1] [2]. A 2022 study also showed it induces cell death and blocks tumor growth in neuroblastoma models, downregulating N-MYC and abrogating AKT activation [6].

Research indicates that NAMPT inhibition is a valid therapeutic strategy, particularly for tumors reliant on the NAD salvage pathway due to lack of alternative pathways. Combining NAMPT inhibitors with other agents is a promising strategy; this compound showed additive effects with chemotherapeutics like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [1].

References

STF-118804 Combination Therapy: Additive Effects Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from preclinical studies on STF-118804 combination therapies.

Combination Drug Cancer Type Observed Effect Experimental Model Key Findings/Mechanism
Paclitaxel, Gemcitabine, Etoposide [1] [2] Pancreatic Ductal Adenocarcinoma (PDAC) Additive In vitro (Panc-1, PaTu8988t, SU86.86 PDAC lines) [1] Combination more effectively decreased cell viability and growth than single agents [1].
AKT Inhibitor, Glycolytic Pathway Inhibitor [3] Neuroblastoma (NB) Robust, greater-than-additive cell death In vitro (high-risk neuroblastoma cell lines) [3] Enhanced induction of apoptosis; this compound alone downregulated N-MYC and abrogated AKT activation [3].

Detailed Experimental Protocols

The additive effects summarized above were demonstrated through standard preclinical in vitro assays.

  • Cell Viability and Growth Assays: Researchers treated different cancer cell lines with this compound alone, other chemotherapeutic drugs alone, and their combinations [1] [3]. Cell viability was typically measured after 72 hours using assays like MTT or Trypan blue exclusion, which determine the number of living cells [1]. The results from the combination were compared to the effects of each drug alone to identify additive interactions [1] [2].
  • Mechanistic Insight Experiments: To understand how this compound sensitizes cells to other drugs, researchers performed Western blot analyses. In neuroblastoma, this showed that this compound treatment reduces levels of key pro-survival proteins like N-MYC and phosphorylated (active) AKT [3]. In pancreatic cancer, studies confirmed that the effects of NAMPT inhibition are on-target, as adding exogenous NMN (the product of the NAMPT enzyme) could rescue the decrease in cell viability [1].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for testing its combination effects, as described in the research.

mechanism This compound Mechanism and Synergistic Pathways STF This compound NAMPT Inhibits NAMPT STF->NAMPT NAD Depletes NAD+ levels NAMPT->NAD Glycolysis Impairs Glycolysis NAD->Glycolysis ATP Reduces ATP production NAD->ATP Metabolic_Collapse Metabolic Collapse Glycolysis->Metabolic_Collapse AMPK Activates AMPK ATP->AMPK Low Energy Stress ATP->Metabolic_Collapse mTOR Inhibits mTOR pathway AMPK->mTOR Apoptosis Induces Apoptosis & Cell Death mTOR->Apoptosis Metabolic_Collapse->Apoptosis AKT_Inhibitor AKT Inhibitor AKT_Inhibitor->Apoptosis Glyco_Inhibitor Glycolytic Inhibitor Glyco_Inhibitor->Metabolic_Collapse Chemo_Drug Chemotherapeutic Agent (e.g., Gemcitabine, Etoposide) Chemo_Drug->Apoptosis

workflow In Vitro Combination Therapy Testing Workflow cluster_treatments Treatment Groups Cell_Culture Cell Culture (Cancer cell lines e.g., PDAC, Neuroblastoma) Treatment_Groups Establish Treatment Groups Cell_Culture->Treatment_Groups Viability_Assay Cell Viability/Growth Assay (MTT, Trypan Blue, LDH) Treatment_Groups->Viability_Assay  Incubate for 72h Control Control (Vehicle) Analysis Data Analysis (Compare combination vs. single agent) Viability_Assay->Analysis Additive_Effect Identify Additive Effect Analysis->Additive_Effect STF_Only This compound Only Drug_Only Chemo Drug Only Combination Combination (this compound + Chemo Drug)

Interpretation of Findings and Research Context

  • Mechanism of Additivity: The additive effect likely arises from convergent metabolic stress. This compound triggers a "metabolic collapse" by depleting NAD+ and ATP, while chemotherapeutic agents like gemcitabine and etoposide directly damage DNA, activating stress and repair pathways that are energetically costly [1] [3]. Cancer cells struggling for energy due to NAMPT inhibition are less equipped to handle this additional damage, leading to enhanced cell death.
  • Current Research Stage: It is important to note that the data for these additive effects is currently at the preclinical stage. The evidence comes from in vitro cell line studies and in vivo mouse models [1] [3]. As of the latest publications, these findings have not yet been validated in human clinical trials.

References

STF-118804 leukemia stem cell targeting

Author: Smolecule Technical Support Team. Date: February 2026

STF-118804 Efficacy Data Summary

Cancer Model Experimental Context Key Findings & Efficacy Data Citation
High-Risk B-ALL In vitro (patient samples) IC50: 3.1 - 32.3 nM (reduced viability in pediatric ALL samples) [1]
In vitro (B-ALL cell lines) IC50: 2.6 - 9.2 nM in sensitive lines (SEM, KP-Y-RL, Nalm6, etc.); IC50 >10,000 nM in resistant lines (REH, SUP-B15) [1]
In vivo (mouse xenograft) Improved survival in an orthotopic model of high-risk ALL [1] [2]
T-ALL In vitro (cell lines) Demonstrated cytotoxicity as part of a panel of NAMPT inhibitors (FK866 showed the greatest effect) [3]
Pancreatic Cancer (PDAC) In vitro (cell lines) IC50 in nanomolar range; reduced viability, growth, and colony formation in soft agar [4] [5]
In vivo (orthotopic mouse model) Reduced tumor size after 21 days of treatment at 25 mg/kg (i.p.) [4] [2]

Mechanism of Action & Experimental Protocols

This compound exerts its anti-cancer effects by potently and specifically inhibiting the enzyme NAMPT (Nicotinamide Phosphoribosyltransferase).

  • Molecular Mechanism: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism, energy production, and DNA repair. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a cascade of effects including metabolic collapse (reduced glycolysis and ATP), activation of AMPK, and inhibition of the mTOR pathway, ultimately inducing apoptosis (programmed cell death) without prior cell cycle arrest [4] [1] [2].
  • Targeting Leukemia Stem Cells (LSCs): One study specifically notes that this compound "effectively reduced leukemia stem cells" in an orthotopic xenograft model of ALL [1]. This suggests its potential to target the resistant cell population often responsible for disease relapse.

The diagram below illustrates the mechanism of action of this compound.

G STF This compound NAMPT NAMPT Enzyme STF->NAMPT Inhibits NAD NAD+ Synthesis NAMPT->NAD Depletes Glycolysis Glycolysis & Energy Metabolism NAD->Glycolysis Disrupts ATP ATP Depletion Glycolysis->ATP AMPK AMPK Activation ATP->AMPK Induces mTOR mTOR Inhibition AMPK->mTOR Apoptosis Apoptosis (Cell Death) AMPK->Apoptosis mTOR->Apoptosis LSC Reduction of Leukemia Stem Cells Apoptosis->LSC Invis

Key experimental protocols used to generate this data include:

  • Cell Viability Assays: Cells are treated with increasing concentrations of this compound for 72-96 hours. Viability is measured using assays like CellTiter-Glo (which quantifies ATP levels) or MTT, and IC50 values are calculated [3] [1].
  • In Vivo Efficacy Studies: Immunodeficient mice (e.g., NSG) are implanted with human cancer cells (xenograft) or patient-derived samples (PDX). Mice are treated with this compound (e.g., 25-50 mg/kg, administered intraperitoneally or subcutaneously) for several weeks. Outcomes measured include tumor size/weight, disease burden, and overall survival [4] [1] [2].
  • Mechanism Validation: To confirm on-target effects, studies measure NAD+ and ATP levels after drug treatment. Rescue experiments involve adding exogenous NAD+ precursors (like NMN) to see if they reverse the cytotoxic effects of this compound [4].

Comparison with Other NAMPT Inhibitors

The most direct comparator found in the search results is FK866 (also known as Daporinad), a first-generation NAMPT inhibitor.

Agent Generation Key Preclinical Evidence in Leukemia Notable Findings
This compound Next-generation Effective in high-risk B-ALL models; targets leukemia stem cells [1]. Reported high specificity; improved survival in aggressive xenograft models [1].
FK866 First-generation Shows nanomolar cytotoxicity in B- and T-ALL cell lines and PDX cells [6] [3]. Significantly reduced disease burden and prolonged survival in T-ALL PDX mouse models [3].

While both are potent, this compound was identified as a next-generation inhibitor through high-throughput phenotypic screening, suggesting a refined approach to its discovery [1].

Research Status and Next Steps

It is important to note that the evidence for this compound is currently at the preclinical stage, primarily from in vitro studies and animal models. As of the latest publications, it has not yet progressed to clinical trials in humans [1].

  • The most promising direct research on targeting leukemia stem cells involves a different pathway, ferritinophagy, which was identified as a key vulnerability in dormant leukemic stem cells (LSCs) in Acute Myeloid Leukemia (AML) [7]. This represents a distinct, parallel line of modern research.
  • To further your investigation, you may want to explore:
    • ClinicalTrials.gov: Check for any ongoing or planned clinical trials involving NAMPT inhibitors.
    • Recent Reviews: Search for recent review articles on "targeting LSCs" or "NAMPT inhibitors in cancer" for a more synthesized overview of the field.

References

STF-118804 metabolic effects glucose uptake lactate

Author: Smolecule Technical Support Team. Date: February 2026

STF-118804 Efficacy Data Summary

Cancer Model Key Metabolic Effects (In Vitro) Key In Vivo Findings Citation

| Pancreatic Ductal Adenocarcinoma (PDAC) | - Reduces NAD+ levels [1]

  • Decreases glucose uptake & lactate excretion [1]
  • Depletes ATP [1]
  • IC50 for cell viability: low nanomolar range [2] [1] | Reduces tumor size in orthotopic mouse models [2] [1] | [2] [1] [3] | | Neuroblastoma (NB) | - Depletes ATP [4]
  • Reduces neurosphere formation (targets cancer stem cells) [4]
  • Induces apoptosis [4] | Blocks tumor growth in mouse xenograft models [4] | [4] | | Acute Lymphoblastic Leukemia (B-ALL) | - Reduces cell viability (IC50 < 10 nM) [5]
  • Induces apoptosis without cell cycle arrest [5] | Improves survival in orthotopic model; depletes leukemia-initiating cells [5] | [5] |

Comparison with Other NAMPT Inhibitors

Inhibitor Key Characteristics / Findings Citation

| This compound | - "Novel competitive" and "highly specific" [2] [1]

  • Shows efficacy in pancreatic cancer, neuroblastoma, and leukemia models [2] [4] [5]
  • Additive effect with chemotherapeutics (gemcitabine, etoposide, paclitaxel) [2] [1] | [2] [1] [4] | | FK866 (Daporinad) | - First-generation, well-characterized inhibitor [2] [1] [6]
  • Previously shown to decrease pancreatic cancer growth [2] [1]
  • Served as a benchmark in the this compound study [1] | [2] [1] [6] | | OT-82 | - Clinical-stage, second-generation inhibitor [6]
  • Designed with an improved preclinical safety profile (less cardiac/neurological toxicity) [6]
  • Causes complete tumor regressions in rhabdomyosarcoma models [6] | [6] |

Mechanism of Action and Metabolic Impact

This compound specifically targets nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway. Inhibition of NAMPT triggers a cascade of metabolic disruptions, visually summarized below.

G STF This compound NAMPT NAMPT Inhibition STF->NAMPT NAD NAD+ Depletion NAMPT->NAD Glycolysis Impaired Glycolysis NAD->Glycolysis Pathways AMPK Activation mTOR Inhibition NAD->Pathways  Contributes to Glucose ↓ Glucose Uptake Glycolysis->Glucose Lactate ↓ Lactate Excretion Glycolysis->Lactate ATP ATP Depletion Glycolysis->ATP Collapse Metabolic Collapse & Cell Death ATP->Collapse Pathways->Collapse

This metabolic disruption activates energy-sensing pathways like AMPK and inhibits anabolic pathways like mTOR, ultimately leading to cell death [1] [4]. The effect can be reversed by adding nicotinamide mononucleotide (NMN), confirming the on-target mechanism [2] [1].

Key Experimental Protocols

Researchers can use these standard methodologies to evaluate NAMPT inhibitors like this compound.

Cell Viability and Proliferation Assays
  • CellTiter-Blue/Glo/Fluor Assays: Used to determine IC50 values after 72-hour drug treatment. Fluorescence or luminescence is measured to quantify metabolic activity or viable cell number [1] [5].
  • Trypan Blue Exclusion: A direct method to count viable cells after treatment [1] [4].
  • Sulforhodamine B (SRB) Assay: Measures cellular protein content to assess growth [1].
  • Soft Agar/Neurosphere Formation: Assesses anchorage-independent growth or cancer stem cell self-renewal capability, key markers of malignant potential [1] [4].
Metabolic and Biochemical Assays
  • NAD+/NADH Measurement: Commercial kits (e.g., Promega, Promega) are used on deproteinized cell lysates to quantify NAD+ depletion [1] [6].
  • ATP Quantification: Measured using colorimetric/chemiluminescent kits (e.g., BioVision, Promega CellTiter-Glo) to demonstrate energy collapse [1] [4] [6].
  • Extracellular Flux Analysis (Seahorse): Directly measures glycolytic function and mitochondrial respiration in live cells.
    • Glycolytic Rate Assay: Measures extracellular acidification rate (ECAR) to report on glycolysis [6].
    • Glucose Uptake/Lactate Production: Culture media is analyzed to quantify glucose consumption and lactate excretion as direct readouts of glycolytic flux [1].
Pathway and Mechanism Analysis
  • Western Blotting: Confirms downstream molecular events, such as increased cleavage of Caspase-3/PARP (apoptosis), phosphorylation of AMPK, and reduced phosphorylation of mTOR and its target P70S6K [1] [4].
  • Rescue Experiments: Co-treatment with exogenous NMN (1 mM) is used to confirm the on-target effect. NMN should restore NAD+ levels and prevent cell death [1] [6].

Research Implications and Combination Potential

This compound demonstrates strong potential as an investigational cancer therapeutic, particularly for aggressive, metabolic-dependent cancers.

  • Synergistic/Analytic Potential: Research shows combining this compound with glycolytic pathway inhibitors or AKT inhibitors induces robust, greater-than-additive cell death in neuroblastoma [4]. In pancreatic cancer, it has an additive effect with standard chemotherapies like gemcitabine, paclitaxel, and etoposide [2] [1].
  • Therapeutic Window: Non-cancerous cells like human peripheral blood mononuclear cells (PBMCs) and murine embryonic fibroblasts (MEFs) are generally less sensitive to this compound than cancer cells, suggesting a potential therapeutic window [1].

References

STF-118804 tumor size reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Data for STF-118804

The table below summarizes the key experimental data validating the tumor size reduction and efficacy of this compound across different models.

Cancer Model Experimental Setup Treatment Regimen Key Findings on Tumor Size/Growth Additional Effects
Pancreatic Ductal Adenocarcinoma (PDAC) [1] [2] [3] Orthotopic mouse model (Panc-1 cells implanted in pancreas) [1] 25 mg/kg, intraperitoneal injection, for 21 days [1] Reduced tumor size after 21 days [1] Additive effect in decreasing cell viability with gemcitabine, paclitaxel, etoposide [1]
Neuroblastoma (NB) [4] Mouse xenograft model (NB1691 cells) [4] Not specified in excerpt, study confirmed in vivo efficacy [4] Blocked tumor growth [4] Reduced N-MYC levels, abrogated AKT activation; potent combination with AKT/glycolytic inhibitors [4]
Acute Lymphoblastic Leukemia (ALL) [5] Orthotopic xenotransplant model of high-risk ALL [5] 50 mg/kg, subcutaneous, for 20 days [6] Improved survival, inhibited tumor growth, and reduced leukemia stem cells [5] Identified via phenotypic and functional genomic screens [5]

Key Experimental Protocols

For the core studies validating tumor size reduction, the main methodologies were:

  • *In Vivo* Tumor Models: The most critical validation comes from orthotopic xenograft models. For pancreatic cancer, Panc-1 cells expressing GFP-luciferase were surgically implanted into the pancreas of nude mice to create a biologically relevant environment [1]. Tumor growth was monitored, and this compound was administered via intraperitoneal injection [1]. Similarly, for neuroblastoma, NB1691 cells were used in a mouse xenograft model [4].
  • *In Vitro* Viability and Growth Assays: Prior to in vivo studies, the compound's efficacy was established in vitro using:
    • MTT Assay: To measure cell metabolic activity and determine IC50 values in various PDAC cell lines (Panc-1, PaTu8988t, etc.) [1] [2].
    • Trypan Blue Exclusion Assay: To count the number of viable cells after treatment [1] [2].
    • Soft Agar Colony Formation Assay: To assess anchorage-independent growth, a hallmark of cancer malignancy [1] [2].
  • Mechanistic Biomarker Analysis: Western blotting was used to analyze proteins like cleaved caspase-3 (apoptosis), and changes in key signaling pathways (e.g., AMPK activation and mTOR inhibition) [1] [4].

Mechanism of Action and Signaling Pathway

This compound is a highly specific competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1] [5]. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is crucial for energy metabolism and DNA repair, leading to metabolic collapse and cancer cell death [1]. The diagram below illustrates this mechanism and its downstream effects on key signaling pathways.

G This compound Mechanism: NAMPT Inhibition to Metabolic Collapse STF This compound NAMPT NAMPT Enzyme STF->NAMPT Inhibits NAD NAD+ Levels NAMPT->NAD Depletes Metabolism Glycolysis & ATP NAD->Metabolism Disrupts AMPK AMPK Pathway Metabolism->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Outcome Tumor Growth Inhibition AMPK->Outcome Leads to mTOR->Outcome Leads to

Research Applications and Combinations

  • Therapeutic Combinations: Research indicates this compound has an additive effect when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [1]. In neuroblastoma, combining NAMPT inhibition with AKT or glycolytic pathway inhibitors induced robust, greater-than-additive cell death [4].
  • Research Use: this compound is currently categorized as a preclinical research tool. Its high specificity makes it valuable for studying NAD+-dependent processes in cancer biology and for validating NAMPT as a therapeutic target [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Exact Mass

461.14093

Appearance

White to off-white Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

NAD as a genotype-specific drug target

Szu-Chieh Mei, Charles Brenner
PMID: 24267273   DOI: 10.1016/j.chembiol.2013.11.001

Abstract

Using high-throughput chemical and genetic screening, Matheny and colleagues (in this issue of Chemistry & Biology) identified STF-118804, an inhibitor of nicotinamide phosphoribosyltransferase, as a cell type-specific inhibitor of mixed-lineage leukemia with MLL chromosomal rearrangements. The approach was powerful, as is the potential for NAD as a specific cancer target.


Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens

Christina J Matheny, Michael C Wei, Michael C Bassik, Alicia J Donnelly, Martin Kampmann, Masayuki Iwasaki, Obdulio Piloto, David E Solow-Cordero, Donna M Bouley, Rachel Rau, Patrick Brown, Michael T McManus, Jonathan S Weissman, Michael L Cleary
PMID: 24183972   DOI: 10.1016/j.chembiol.2013.09.014

Abstract

Phenotypic high-throughput chemical screens allow for discovery of small molecules that modulate complex phenotypes and provide lead compounds for novel therapies; however, identification of the mechanistically relevant targets remains a major experimental challenge. We report the application of sequential unbiased high-throughput chemical and ultracomplex small hairpin RNA (shRNA) screens to identify a distinctive class of inhibitors that target nicotinamide phosphoribosyl transferase (NAMPT), a rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide, a crucial cofactor in many biochemical processes. The lead compound STF-118804 is a highly specific NAMPT inhibitor, improves survival in an orthotopic xenotransplant model of high-risk acute lymphoblastic leukemia, and targets leukemia stem cells. Tandem high-throughput screening using chemical and ultracomplex shRNA libraries, therefore, provides a rapid chemical genetics approach for seamless progression from small-molecule lead identification to target discovery and validation.


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